3-Ethyl-3-fluoroazetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-3-fluoroazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c1-2-5(6)3-7-4-5/h7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJQNUIHPRZAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Ethyl-3-fluoroazetidine
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise vectoral projection of substituents into binding pockets, often leading to improved potency and selectivity. When combined with fluorine—an element known for its ability to modulate metabolic stability, pKa, and binding affinity—the resulting fluoroazetidine derivatives become highly valuable building blocks. This compound is a prime example of this molecular architecture, presenting unique challenges and opportunities for structural elucidation.
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. We will delve into the theoretical underpinnings of its spectral features, predict the chemical shifts and coupling constants, and provide a robust experimental protocol for acquiring high-fidelity data. The causality behind experimental choices will be explained, ensuring a self-validating approach to characterization.
Pillar 1: Understanding the Structural and Electronic Influences on the NMR Spectra
The NMR spectrum of this compound is dictated by several key structural features:
-
The Strained Azetidine Ring: The four-membered ring system induces significant ring strain, which alters the hybridization of the ring carbons and protons, thereby influencing their chemical shifts.
-
The Electronegative Fluorine Atom: Fluorine's high electronegativity strongly deshields adjacent nuclei, causing significant downfield shifts. Furthermore, as a spin-active nucleus (¹⁹F, I = ½), it couples with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns.
-
The Chiral Center at C3: The presence of a stereocenter at the C3 position renders the protons on the azetidine ring (at C2 and C4) and the methylene protons of the ethyl group diastereotopic. This means that even though they are chemically similar, they are magnetically inequivalent and will have different chemical shifts and coupling patterns.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to be complex due to the diastereotopicity and H-F coupling.
-
Azetidine Protons (H-2/H-4): The four protons on the C2 and C4 carbons are diastereotopic. They will appear as two distinct sets of signals, likely complex multiplets, due to geminal coupling (²JHH), vicinal coupling (³JHH) amongst themselves, and coupling to the fluorine atom (³JHF).
-
Ethyl Group Protons (CH₂CH₃):
-
The methylene (CH₂) protons are also diastereotopic and will likely appear as a complex multiplet due to geminal coupling, vicinal coupling to the methyl protons (³JHH), and three-bond coupling to the fluorine atom (³JHF).
-
The methyl (CH₃) protons will likely appear as a triplet of doublets, resulting from coupling to the adjacent methylene protons (³JHH) and a smaller four-bond coupling to the fluorine atom (⁴JHF).
-
-
Amine Proton (NH): The NH proton typically appears as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will be characterized by significant C-F couplings, which are invaluable for unambiguous assignments.
-
Quaternary Carbon (C3): This carbon, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 180-250 Hz. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine.
-
Azetidine Carbons (C2/C4): These carbons are equivalent and will show a two-bond coupling to the fluorine atom (²JCF).
-
Ethyl Group Carbons (CH₂CH₃):
-
The methylene carbon (CH₂) will exhibit a two-bond C-F coupling (²JCF).
-
The methyl carbon (CH₃) will show a smaller three-bond C-F coupling (³JCF).
-
Pillar 2: Data Presentation and Interpretation
A clear and concise summary of the predicted NMR data is crucial for rapid interpretation and comparison.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity (in ¹³C{¹H}) | ¹³C Coupling Constants (J, Hz) |
| -CH₂- (Ethyl) | ~1.8 - 2.0 | m | ³JHH, ³JHF, ²JHH | ~30-40 | d | ²JCF ≈ 20-30 |
| -CH₃ (Ethyl) | ~0.9 - 1.1 | td | ³JHH ≈ 7, ⁴JHF ≈ 1-3 | ~8-12 | d | ³JCF ≈ 3-5 |
| -CH₂- (Azetidine, C2/C4) | ~3.5 - 4.0 | m | ²JHH, ³JHH, ³JHF | ~55-65 | d | ²JCF ≈ 20-30 |
| C (Quaternary, C3) | - | - | - | ~90-100 | d | ¹JCF ≈ 180-250 |
| -NH- | Variable | br s | - | - | - | - |
Note: These are estimated values. Actual experimental data may vary based on solvent and other conditions.
Pillar 3: A Self-Validating Experimental Protocol
Acquiring high-quality NMR data is paramount. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Step 1: Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a good starting point due to its common use and ability to dissolve a wide range of organic molecules. For observing the NH proton, DMSO-d₆ can be used as it slows down the proton exchange.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
Step 2: ¹H NMR Acquisition
-
Spectrometer: Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.[1]
-
Pulse Sequence: A standard single-pulse experiment (e.g., Bruker's zg30) is sufficient.
-
Key Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Step 3: ¹³C NMR Acquisition
-
Pulse Sequence: Use a proton-decoupled pulse sequence with a sufficient relaxation delay for accurate peak detection. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ signals.
-
Key Parameters:
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 512-1024 scans, as ¹³C is much less sensitive than ¹H.
-
Step 4: 2D NMR for Unambiguous Assignment
To definitively assign all signals, especially in a complex molecule like this, 2D NMR experiments are essential:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks (e.g., connecting the ethyl CH₂ and CH₃ protons).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and piecing together the molecular fragments.
Visualization of Structure and Workflow
Diagrams are essential for visualizing complex relationships and workflows.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The NMR spectroscopic characterization of this compound is a non-trivial but manageable task that provides a wealth of structural information. By understanding the interplay of ring strain, electronegativity, and stereochemistry, one can predict and interpret the complex ¹H and ¹³C NMR spectra. The presence of the fluorine atom, while complicating the spectra through coupling, also serves as a powerful diagnostic tool, providing unique C-F and H-F coupling constants that confirm the molecular structure. The robust experimental protocol outlined herein, incorporating 1D and 2D NMR techniques, provides a clear pathway for the unambiguous structural verification of this important fluorinated scaffold, thereby supporting its application in the advancement of medicinal chemistry and drug development.
References
- Bruker Corporation. (n.d.). NMR Spectrometers.
- Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. Retrieved from a relevant university chemistry department webpage.
- European Pharmacopoeia Commission. (2023). 2.2.46. Nuclear Magnetic Resonance Spectrometry. In European Pharmacopoeia (11th ed.). Council of Europe.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
Sources
A-Z Guide to CAS Number Registration for Novel Fluorinated Azetidines: A 3-Ethyl-3-fluoroazetidine Case Study
Abstract
The Chemical Abstracts Service (CAS) Registry Number is a universal standard for identifying chemical substances, critical for regulatory compliance, global trade, and scientific communication.[1][2] This guide provides a comprehensive, in-depth technical walkthrough for the registration of a novel chemical entity, using the hypothetical molecule 3-Ethyl-3-fluoroazetidine as a practical case study. Aimed at researchers, scientists, and drug development professionals, this document details the strategic considerations behind a plausible synthetic pathway, rigorous purification and characterization protocols, and the procedural mechanics of submitting a substance to the CAS for registration. By grounding the process in a real-world example, we illuminate the causality behind experimental choices and the self-validating systems required to establish the unambiguous identity of a new molecule, thereby ensuring scientific integrity and a successful registration outcome.
Introduction: The Strategic Value of Fluorinated Azetidines and the Imperative of CAS Registration
Four-membered heterocycles, particularly azetidines, are increasingly recognized as valuable scaffolds in medicinal chemistry. Their unique three-dimensional structure and polarity can significantly improve the physicochemical properties of drug candidates.[3][4] The strategic incorporation of fluorine is a widely adopted medicinal chemistry approach to modulate properties like metabolic stability, lipophilicity, and target affinity. The combination of these two motifs in a molecule like this compound results in a novel building block with high potential for drug discovery programs.
Before a novel compound like this compound can be widely used, patented, or included in regulatory submissions, it must be uniquely identified.[1] The CAS Registry Number (CAS RN) is the global standard for this purpose, providing an unambiguous, reliable link between various nomenclature systems and the specific chemical structure.[2][5] Obtaining a CAS RN is a declaration that a substance has been synthesized and its structure and purity have been rigorously and unequivocally proven. This guide outlines the end-to-end process, from conceptual synthesis to the final registration submission.
Proposed Synthesis Pathway for this compound
As this compound is a novel compound, a plausible and robust synthetic route must be designed. The chosen pathway must be logical, high-yielding, and produce a final product that can be purified to the high degree required for registration. Drawing inspiration from established methods for synthesizing substituted azetidines and fluorination techniques, a multi-step synthesis is proposed.[6]
The general strategy involves constructing the core azetidine ring first, followed by the introduction of the ethyl and fluoro substituents. A key consideration is the choice of protecting groups and the fluorinating agent to ensure selectivity and minimize side reactions.
Caption: Proposed synthetic workflow for this compound.
Experimental Rationale & Protocol:
-
Step 1: Introduction of the Ethyl Group. The causality here is the nucleophilic addition of an organometallic reagent to a ketone. A Grignard reaction with ethylmagnesium bromide is a classic and reliable method for forming a carbon-carbon bond and creating a tertiary alcohol precursor for fluorination.
-
Step 2: Fluorination. The choice of fluorinating agent is critical. Diethylaminosulfur trifluoride (DAST) or its safer alternatives like Deoxo-Fluor® are effective for deoxofluorination of tertiary alcohols.[7] The reaction is performed at low temperatures (-78 °C) to control reactivity and minimize elimination side products.
-
Step 3: Deprotection. A common nitrogen-protecting group like a carbobenzyloxy (Cbz) group is chosen for its stability during the previous steps and its clean removal via catalytic hydrogenolysis, which typically yields the free amine with minimal byproducts.
-
Step 4: Purification. The final, crucial step is rigorous purification. The choice between distillation (for volatile liquids) or column chromatography (for less volatile or more polar compounds) depends on the physical properties of the final product. The goal is to remove any remaining starting materials, reagents, and byproducts.
Structural Elucidation and Purity Verification: The Analytical Dossier
To register a new substance, CAS requires a complete and unambiguous structural definition.[8] This is achieved by compiling a comprehensive dossier of analytical data that collectively confirms the molecular structure and establishes its purity. For journals like the Journal of Medicinal Chemistry, a purity of ≥95% is the accepted standard for tested compounds.[9] This level of purity is also a benchmark for CAS registration.
Mandatory Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the proton environment, showing the number of unique protons, their connectivity (via splitting patterns), and chemical environment. For this compound, we would expect to see signals corresponding to the ethyl group (a quartet and a triplet) and the four protons on the azetidine ring, with splitting patterns complicated by the presence of fluorine.
-
¹³C NMR: Identifies all unique carbon atoms. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR: This is essential for fluorinated compounds. It will show a single resonance for the fluorine atom, confirming its presence and electronic environment.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This is non-negotiable. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. The experimentally determined mass must match the theoretical mass of C₅H₁₀FN to within a few parts per million (ppm).
-
-
Elemental Analysis (Combustion Analysis):
-
Provides the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N). The experimental values must agree with the theoretical percentages calculated from the molecular formula (C₅H₁₀FN) within a narrow margin (typically ±0.4%).
-
-
Purity Analysis (HPLC or GC):
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are used to quantify the purity of the final compound. An appropriate method is developed to separate the target compound from any impurities. The peak area of the main component should be ≥95% of the total integrated peak area.
-
Data Summary Table:
| Analytical Test | Parameter | Expected Result for C₅H₁₀FN | Purpose |
| ¹H NMR | Chemical Shifts (δ), Multiplicity, Integration | Signals for CH₂ (ring), CH₂ (ethyl), CH₃ (ethyl) | Confirms proton framework & connectivity |
| ¹³C NMR | Chemical Shifts (δ), C-F Coupling (JCF) | 5 distinct carbon signals; large ¹JCF for C-F | Confirms carbon backbone |
| ¹⁹F NMR | Chemical Shift (δ) | Single resonance | Confirms presence and environment of F |
| HRMS (e.g., ESI-TOF) | [M+H]⁺ (Monoisotopic Mass) | Theoretical: 104.0870; Experimental: ± 5 ppm | Unambiguous elemental formula confirmation |
| Elemental Analysis | %C, %H, %N | C: 58.23, H: 9.77, N: 13.58 | Verifies elemental composition |
| HPLC/GC | Peak Area % | ≥ 95% | Quantifies purity |
The CAS Registration Process: From Data to Designation
Once the compound has been synthesized and the analytical dossier is complete, the formal application process can begin. The Chemical Abstracts Service provides a service for assigning CAS RNs to novel substances.[10]
The process is a self-validating system: the submitted data must be internally consistent and collectively point to a single, well-defined chemical structure.
Caption: The workflow for submitting a novel substance for CAS registration.
Step-by-Step Submission Protocol:
-
Prepare the Submission Package:
-
Chemical Identity: Provide the systematic chemical name (e.g., this compound) and a clear, accurate chemical structure diagram.
-
Supporting Data: Collate all analytical data (spectra, chromatograms, and reports) into a single package. The data must be clearly labeled and linked to the specific sample.
-
CAS Order Form: Complete the appropriate CAS Registry Lookup or new substance registration form available from the CAS website.[5][10]
-
-
Submit to CAS:
-
CAS Review:
-
A CAS scientist, an expert in chemical nomenclature and structure elucidation, will review the entire package. They will verify that the provided data are sufficient and consistent to support the proposed structure.[1]
-
The CAS REGISTRY® database, the most authoritative collection of its kind, is searched to determine if the substance has been previously registered.[5]
-
-
Assignment of CAS RN:
Conclusion
The registration of a novel chemical entity such as this compound is a meticulous process that stands on the pillars of robust synthetic chemistry and rigorous analytical validation. It is not merely an administrative task but the culmination of the scientific method applied to chemical identity. By following a logical synthetic pathway, establishing a self-validating dossier of analytical evidence, and adhering to the procedural requirements of the Chemical Abstracts Service, researchers can successfully secure a CAS Registry Number. This unique identifier is the passport for a new molecule to enter the global scientific and commercial landscape, enabling clear communication, regulatory compliance, and future innovation in fields like drug discovery.
References
-
CAS. CAS Registration Criteria-Overview. Available from: [Link]
-
ChemLinked. Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Available from: [Link]
-
CAS. CAS REGISTRY. Available from: [Link]
-
CAS. CAS Registry Services. Available from: [Link]
-
Intertek. Chemical Abstract Services Registration Number and Name Application CASRN. Available from: [Link]
-
ResearchGate. Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids.... Available from: [Link]
- Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
-
EUR-Lex. concerning purity criteria which are not yet included in. Available from: [Link]
-
Portoghese, P. S. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry, 52(1), 3. Available from: [Link]
-
Cossy, J., & Meyer, C. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 59(35), 15089-15093. Available from: [Link]
-
Wikipedia. CAS Registry Number. Available from: [Link]
-
ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives.... Available from: [Link]
-
American Chemical Society. Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β‑Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Available from: [Link]
-
U.S. Environmental Protection Agency. What Information Must be Submitted about New Chemical Substances?. Available from: [Link]
-
American Chemical Society. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available from: [Link]
-
American Chemical Society. Chemical Abstracts Service - National Historic Chemical Landmark. Available from: [Link]
Sources
- 1. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]
- 2. acs.org [acs.org]
- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS REGISTRY | CAS [cas.org]
- 6. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 7. 3-Fluoroazetidine Hydrochloride CAS 617718-46-4 [minglangchem.com]
- 8. web.cas.org [web.cas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CAS Registry Services℠ | CAS [cas.org]
- 11. Chemical Abstract Services Registration Number and Name Application CASRN [intertek.com]
- 12. epa.gov [epa.gov]
- 13. CAS Registry Number - Wikipedia [en.wikipedia.org]
High-Precision Theoretical pKa Prediction of 3-Ethyl-3-fluoroazetidine: A Computational Strategy for Lead Optimization
Topic: Theoretical pKa Calculation of 3-Ethyl-3-fluoroazetidine Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists
Executive Summary
In the optimization of central nervous system (CNS) drugs, the modulation of basicity is a critical tactic to balance solubility, permeability, and hERG inhibition. This compound represents a strategic scaffold where the high basicity of the azetidine ring (experimental pKa
This guide details a rigorous, self-validating computational protocol for predicting the pKa of this compound. Unlike standard amine predictions, this molecule requires specific attention to ring puckering dynamics and the gauche effect introduced by the geminal fluoro-ethyl substitution. We utilize a thermodynamic cycle approach coupled with Density Functional Theory (DFT) and continuum solvation models (SMD).
Part 1: Structural & Electronic Context
The Geminal Substitution Challenge
The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain. In this compound, the 3-position is fully substituted (geminal).
-
Electronic Effect: The fluorine atom exerts a strong inductive withdrawing effect (-I) through the
-framework, significantly lowering the electron density on the nitrogen lone pair compared to the parent azetidine. -
Steric/Conformational Effect: The 3-ethyl group adds steric bulk, potentially locking the ring into a specific pucker that maximizes the distance between the ethyl group and the nitrogen lone pair. Accurate pKa calculation requires sampling these specific conformers.
Part 2: Theoretical Framework (The Thermodynamic Cycle)
Direct calculation of pKa in solution is prone to errors due to the difficulty of modeling the proton's solvation energy. We employ the Born-Haber Thermodynamic Cycle , which calculates the gas-phase basicity first and then applies solvation free energies.
The Equation
The pKa is derived from the change in Gibbs free energy in solution (
Where
Visualization of the Cycle
The following diagram illustrates the relationship between gas-phase thermodynamics and solvation energies used in this protocol.
Caption: Born-Haber thermodynamic cycle connecting gas-phase deprotonation energy to solution-phase pKa via solvation free energies.
Part 3: Computational Protocol
This protocol is designed for use with Gaussian 16/ORCA or Schrödinger Jaguar.
Step 1: Conformational Search (The "Ethyl-Flip")
The 3-ethyl group can adopt multiple rotamers. Furthermore, the azetidine ring inversion (puckering) couples with the ethyl rotation.
-
Action: Perform a conformational search using OPLS4 or MMFF94 force fields.
-
Crucial Check: Ensure you sample both the endo and exo puckers relative to the fluorine.
-
Output: Select all conformers within 5.0 kcal/mol of the global minimum for QM refinement.
Step 2: Geometry Optimization & Frequency (Gas Phase)
Refine the geometry of the lowest energy conformers for both the neutral base (B ) and the protonated cation (BH+ ).
-
Theory Level: DFT / B3LYP or M06-2X.
-
Basis Set: 6-311++G(d,p). The diffuse functions (++) are mandatory for accurate description of the nitrogen lone pair and the fluorine anion character.
-
Frequency Check: Ensure no imaginary frequencies. Extract the Thermal Correction to Gibbs Free Energy (
).
Step 3: Single Point Energy & Solvation (Solution Phase)
Calculate the electronic energy in the presence of a solvent field.
-
Method: SMD (Solvation Model based on Density) is preferred over PCM for pKa calculations due to better parameterization for charged species.
-
Solvent: Water (
). -
Refinement: For high precision, perform a single point energy calculation at a higher level (e.g.,
B97X-D/def2-TZVP) on the optimized geometry.
Step 4: Data Integration
Summarize the energies to compute the pKa. Note: The value of
Calculation Workflow Diagram
Caption: Computational workflow from structure generation to final pKa prediction, emphasizing Boltzmann weighting of conformers.
Part 4: Data Presentation & Analysis
When executing this protocol, organize your data into the following structure to ensure traceability.
Table 1: Energy Components (Example Template)
| Species | Conformer | E_elec (Gas) (Hartree) | G_corr (Hartree) | E_solv (SMD) (Hartree) | G_total (Solution) (Hartree) | Relative Pop. (%) |
| Neutral (B) | Conf_1 (Global) | -XXX.XXXX | 0.XXXX | -XXX.XXXX | G(B) | 85% |
| Conf_2 | -XXX.XXXX | 0.XXXX | -XXX.XXXX | ...[1][2][3] | 15% | |
| Cation (BH+) | Conf_1 (Global) | -XXX.XXXX | 0.XXXX | -XXX.XXXX | G(BH+) | 90% |
Theoretical Expectation vs. Reality
-
Unsubstituted Azetidine: pKa
11.29. -
3-Fluoro Effect: The
-fluorine typically lowers the pKa of amines by 2.0 - 2.5 units due to the inductive withdrawal. -
3-Ethyl Effect: Alkyl groups are weakly electron-donating (+I), which usually raises pKa by 0.2 - 0.5 units.
-
Predicted Range: We expect the pKa of this compound to fall in the range of 8.8 - 9.3 .
-
Note: If your calculation yields a value < 8.0, check if the fluorine is forming an intramolecular H-bond with the NH+ in the cation (rare in 4-membered rings due to strain) or if the basis set lacks diffuse functions.
-
Empirical Correction (Linear Scaling)
Systematic errors in DFT/SMD can be corrected using a linear regression equation derived from a training set of amines (e.g., azetidine, pyrrolidine, piperidine).
Part 5: References
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link
-
Ho, J., & Coote, M. L. (2010). A Universal Approach for Continuum Solvent pKa Calculations: Are We There Yet? Theoretical Chemistry Accounts, 125, 3–21. Link
-
Sotelo, T., et al. (2022).[4] An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8560. Link
-
Schrödinger, LLC. (2023). Jaguar User Manual: pKa Prediction Module. Link
-
PubChem. (2024).[5] Compound Summary: 3-Fluoroazetidine.[2][6] National Library of Medicine. Link
Sources
- 1. 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]
- 2. Azetidines | Fisher Scientific [fishersci.com]
- 3. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uregina.scholaris.ca [uregina.scholaris.ca]
- 5. 1-Ethyl-3,3-difluoro-2-phenylazetidine | C11H13F2N | CID 165403428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem [pubchem.ncbi.nlm.nih.gov]
exploring the chemical space of substituted 3-fluoroazetidines
Title: Navigating the Fluorine Effect: A Technical Guide to the Chemical Space of Substituted 3-Fluoroazetidines
Executive Summary In the landscape of modern medicinal chemistry, the 3-fluoroazetidine scaffold has emerged as a high-value bioisostere, offering a precise tool for modulating the physicochemical profile of drug candidates.[1] Unlike the "Magic Methyl" effect, which primarily impacts solubility and steric fit, the "Fluorine Effect" in azetidines fundamentally alters electronic distribution, basicity, and conformational preference without significantly increasing molecular weight.[1] This guide serves as a technical roadmap for incorporating this motif into lead optimization campaigns, detailing synthetic protocols, safety considerations, and structural implications.
Part 1: The Physicochemical Rationale[2]
The transition from a standard azetidine or pyrrolidine to a 3-fluoroazetidine is rarely a random choice; it is a strategic maneuver to address specific ADME-Tox liabilities.[1]
Basicity Modulation ( Shift)
One of the primary drivers for employing 3-fluoroazetidine is the attenuation of amine basicity.[1] The strong electron-withdrawing nature of the fluorine atom at the C3 position exerts a through-bond inductive effect (
-
Mechanism: The
-bond polarization pulls electron density away from the nitrogen lone pair, reducing its availability for protonation.[1] -
Impact: This typically lowers the
of the conjugate acid by 1.5 to 2.5 log units compared to the unsubstituted azetidine. This is critical for improving membrane permeability (increasing the fraction of neutral species at physiological pH 7.4) and reducing hERG channel inhibition, which is often associated with high basicity.[1]
Conformational Control (The "Pucker")
The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain.[1]
-
The Fluorine Driver: Introduction of fluorine at C3 creates a dipole that prefers to align anti-parallel to the nitrogen lone pair or dipole vectors of N-substituents. This "anomeric-like" effect can lock the ring into a specific puckered geometry, reducing the entropic penalty of binding to a protein target if the pre-organized conformation matches the bioactive pose.
Metabolic Stability
Small, strained rings are often viewed as metabolic liabilities.[1] However, the C-F bond is metabolically robust.[1] Furthermore, the presence of fluorine can block oxidative metabolism (e.g., P450-mediated hydroxylation) at the C3 position, a common soft spot in unsubstituted azetidines and pyrrolidines.[1]
Table 1: Comparative Physicochemical Profiles Note: Values are approximate and solvent-dependent.
| Property | Azetidine (Parent) | 3-Fluoroazetidine | 3,3-Difluoroazetidine |
| ~11.3 | ~9.5 – 10.0 | ~6.5 – 7.5 | |
| Lipophilicity ( | Low | Moderate Increase | Variable (Dipole dependent) |
| H-Bond Donor | Yes (NH) | Yes (NH) | Yes (NH) |
| Ring Strain | ~26 kcal/mol | Similar | Slightly Higher |
Part 2: Synthetic Strategies
Synthesizing 3-fluoroazetidines requires navigating the tension between ring strain and the harsh conditions often required for fluorination. The industry standard relies on Deoxyfluorination of 3-hydroxyazetidines.
Core Workflow: Deoxyfluorination
The direct fluorination of the alcohol is preferred over ring-closure methods for scalability.
Critical Safety Note:
-
DAST (Diethylaminosulfur trifluoride): Historically common but thermally unstable.[1] Can detonate above 90°C.
-
Deoxo-Fluor: More stable but still exothermic.[1] Strictly maintain reaction temperature <80°C.
-
XtalFluor-E: A crystalline salt alternative that releases HF in situ; significantly safer and often more selective, minimizing elimination side products (azetine formation).[1]
Figure 1: Standard synthetic workflow for accessing substituted 3-fluoroazetidines.
Part 3: Expanding the Chemical Space
Once the core 3-fluoroazetidine scaffold is secured, the chemical space is explored primarily through N-functionalization .[1]
N-Alkylation & Reductive Amination
Standard reductive amination (using STAB or NaBH3CN) is highly effective.[1]
-
Insight: Due to the lower basicity of the 3-fluoro derivative, imine formation may be slower than with standard amines. Using a stronger Lewis acid (e.g., Ti(OiPr)4) can drive conversion.[1]
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Coupling 3-fluoroazetidine to aryl halides is a staple in drug discovery.[1]
-
Challenge: The steric bulk of the ring and reduced nucleophilicity (due to the F-inductive effect) can make this sluggish.
-
Solution: Use advanced phosphine ligands like RuPhos or BrettPhos which are specialized for secondary amines and hindered substrates.[1]
Figure 2: Vectors for expanding the chemical space of the 3-fluoroazetidine core.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-Benzhydryl-3-fluoroazetidine (Deoxyfluorination)
Target: Conversion of hydroxy to fluoro moiety.[1]
-
Setup: Charge an oven-dried round-bottom flask with 1-benzhydrylazetidin-3-ol (1.0 equiv) and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.
-
Cooling: Cool the solution to -78°C (Dry ice/acetone bath). This is critical to prevent ring opening and elimination.
-
Addition: Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 equiv) dropwise over 20 minutes.
-
Note: If using XtalFluor-E, add the solid reagent followed by DBU (1.5 equiv) as a promoter.[1]
-
-
Reaction: Allow the mixture to warm slowly to room temperature overnight (approx. 12-16 hours). Monitor via TLC (stain with KMnO4).[1]
-
Quench (Hazard Control): Cool back to 0°C. Quench by very slow addition of saturated aqueous NaHCO3.
-
Warning: Vigorous CO2 evolution and exotherm.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: N-Arylation via Buchwald-Hartwig
Target: Coupling 3-fluoroazetidine to an aryl bromide.[1]
-
Reagents: Combine Aryl Bromide (1.0 equiv), 3-fluoroazetidine hydrochloride (1.2 equiv), NaOtBu (2.5 equiv) in a vial.
-
Catalyst: Add Pd2(dba)3 (2 mol%) and RuPhos (4 mol%).
-
Solvent: Add anhydrous Toluene or Dioxane (degassed).
-
Heating: Seal and heat to 100°C for 12 hours.
-
Workup: Filter through a celite pad, concentrate, and purify via reverse-phase prep-HPLC (due to the polarity of the product).
References
-
Synthesis and Properties of 3-Fluoroazetidines Title: "Synthesis of 3-fluoroazetidine carboxylic acid and 3,4-difluoroproline" Source: Journal of Organic Chemistry (via PubMed/ResearchGate) URL:[1][Link]
-
Fluorine in Medicinal Chemistry (Bioisosteres) Title: "Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery" Source:[2][3][4] Expert Opinion on Drug Discovery URL:[Link]
-
Safety of Fluorinating Reagents Title: "Deoxo-Fluor: A Safer and More Stable Deoxofluorinating Agent" Source:[1] Organic Syntheses URL:[Link]
-
Physicochemical Profiling of Fluorinated Amines Title: "Basicity and Lipophilicity of Fluorinated Azetidines" (Contextual Reference) Source: Journal of Medicinal Chemistry (General reference for pKa trends in fluorinated amines) URL:[Link]
Sources
Methodological & Application
synthetic routes to 3-fluoroazetidine derivatives
Application Note: Advanced Synthetic Strategies for 3-Fluoroazetidine Derivatives
Executive Summary
3-Fluoroazetidine derivatives have emerged as critical high-value scaffolds in modern medicinal chemistry. The strategic introduction of a fluorine atom at the C3 position of the azetidine ring offers a unique combination of pKa modulation (lowering basicity of the amine), conformational locking , and metabolic blocking . However, the synthesis of these strained 4-membered rings is fraught with challenges, primarily the competing elimination reaction that leads to the unstable 3-azetine byproduct.
This guide moves beyond traditional, hazardous DAST-based methodologies to present a robust, scalable, and safer protocol utilizing aminodifluorosulfinium tetrafluoroborate salts (XtalFluor-E®). We provide a validated workflow for the synthesis of 3-fluoroazetidine hydrochloride from 3-hydroxyazetidine, emphasizing process safety and impurity control.
Strategic Analysis: The Evolution of Fluorination
Historically, the deoxyfluorination of alcohols was dominated by diethylaminosulfur trifluoride (DAST ) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ).[1] While effective, these reagents possess significant liabilities:
-
Safety: DAST is thermally unstable and can decompose explosively above 50°C.
-
Selectivity: The highly basic nature of DAST often promotes E2 elimination, converting 3-hydroxyazetidines into useless 3-azetines.
-
Corrosivity: DAST generates free HF upon contact with moisture, etching glassware and posing severe handling risks.
The Modern Standard: XtalFluor-E® To address these issues, we utilize XtalFluor-E® (diethylaminodifluorosulfinium tetrafluoroborate).[2][3] Unlike DAST, XtalFluor-E is a crystalline salt that:
-
Does not generate free HF in the absence of a promoter.[4]
-
Is thermally stable (decomposition >100°C).[5]
-
Requires an exogenous fluoride source (e.g.,
), allowing fine-tuning of basicity to suppress elimination.
Table 1: Comparative Analysis of Fluorinating Agents
| Feature | DAST | Deoxo-Fluor® | XtalFluor-E® |
| Physical State | Yellow Liquid (Fumes) | Amber Liquid | White Crystalline Solid |
| Thermal Stability | Unstable (>50°C risk) | Moderate | High (>100°C) |
| Free HF Generation | Spontaneous (with moisture) | Spontaneous | None (requires promoter) |
| Selectivity (Sub vs. Elim) | Poor (significant alkene) | Moderate | Excellent |
| Glassware Compatibility | Incompatible (etches) | Incompatible | Compatible |
Synthetic Workflow Visualization
The following diagram outlines the critical path for synthesizing 3-fluoroazetidine hydrochloride, highlighting the decision points for reagent selection.
Figure 1: Strategic workflow for the synthesis of 3-fluoroazetidine hydrochloride. Route B (XtalFluor-E) is the preferred pathway for safety and yield.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Boc-3-Hydroxyazetidine (Precursor)
Before fluorination, the amine must be protected to prevent N-oxidation or polymerization.
-
Setup: Charge a round-bottom flask with 3-hydroxyazetidine HCl (1.0 equiv) and THF/Water (1:1 v/v, 0.5 M concentration).
-
Base Addition: Cool to 0°C. Add
(2.5 equiv) followed by (1.1 equiv). -
Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (stain with ninhydrin or KMnO4).
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Usually sufficiently pure. If needed, recrystallize from Hexanes/EtOAc.
Protocol B: Deoxyfluorination using XtalFluor-E® (The Core Step)
This protocol minimizes the "azetine" elimination byproduct.
Reagents:
-
N-Boc-3-hydroxyazetidine (1.0 equiv)
-
XtalFluor-E® (1.5 equiv)[6]
-
Triethylamine trihydrofluoride (
) (2.0 equiv) — Promoter -
Anhydrous Dichloromethane (DCM) [0.2 M]
Procedure:
-
Preparation: Flame-dry a 2-neck round-bottom flask under Nitrogen or Argon.
-
Reagent Charging: Add XtalFluor-E® (solid) to the flask. Suspend in anhydrous DCM and cool to -78°C .
-
Note: XtalFluor-E is a solid; ensure it is finely suspended.
-
-
Promoter Addition: Dropwise add
. The mixture may become clear. -
Substrate Addition: Dissolve N-Boc-3-hydroxyazetidine in a minimal amount of DCM and add dropwise to the reaction mixture at -78°C.
-
Critical Control Point: Slow addition prevents localized exotherms that favor elimination.
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (do not heat to reflux). Stir at 0°C for 4–6 hours.
-
Quench: Quench carefully with saturated aqueous
at 0°C.-
Safety: Gas evolution (
) will occur.
-
-
Extraction: Extract with DCM (3x). Wash with 5% aqueous HCl (to remove amine salts), then brine. Dry over
. -
Purification: Flash chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Target: N-Boc-3-fluoroazetidine (Colorless oil or low-melting solid).
-
Protocol C: Deprotection to 3-Fluoroazetidine Hydrochloride
The free base is volatile and unstable; isolation as the salt is mandatory.
-
Dissolution: Dissolve N-Boc-3-fluoroazetidine (1.0 equiv) in anhydrous 1,4-dioxane or
. -
Acidolysis: Add 4.0 M HCl in dioxane (5–10 equiv) at 0°C.
-
Precipitation: Stir at RT for 2–4 hours. The product usually precipitates as a white solid.
-
Isolation: Filter the solid under inert atmosphere (hygroscopic). Wash with cold
. -
Storage: Store at -20°C in a desiccator.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Formation of 3-Azetine (Alkene) | Reaction temperature too high or basicity too high. | Ensure addition at -78°C. Switch promoter to |
| Low Conversion | Moisture in solvent deactivating the fluorinating agent. | Use freshly distilled DCM. Ensure XtalFluor-E is stored in a desiccator. |
| Ring Opening (Acyclic products) | Acidic hydrolysis during workup or reaction. | Quench with excess |
| Product Loss (Volatile) | Free base evaporation. | Never concentrate the free base to dryness. Always convert to HCl or Oxalate salt immediately. |
Safety & Handling Protocols
-
HF Generation: Although XtalFluor-E is safer than DAST, the addition of
introduces hydrogen fluoride sources. Calcium Gluconate gel must be available at the workstation in case of skin exposure. -
Pressure: Deoxyfluorination generates gaseous byproducts. Ensure reaction vessels are vented through a drying tube or inert gas bubbler; never seal a reaction generating gas.
-
Toxicity: 3-Fluoroazetidine derivatives are potential potassium channel blockers. Handle all solids in a fume hood wearing double nitrile gloves.
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[3] The Journal of Organic Chemistry.
-
Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[3] Organic Letters.
-
Van Brabandt, W., et al. (2006). "Synthesis of 3-Fluoroazetidines." The Journal of Organic Chemistry.
-
Manchester Organics. "XtalFluor Reagents: Technical Guide."
-
Sigma-Aldrich. "3-Fluoroazetidine Hydrochloride Safety Data Sheet."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Fluoroazetidine Hydrochloride CAS 617718-46-4 [minglangchem.com]
- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Simpler fluorine chemistry [soci.org]
- 6. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of 3-Ethyl-3-fluoroazetidine into Peptide Scaffolds
Introduction: Harnessing the Power of Fluorine and Conformational Constraint in Peptide Drug Design
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. These unique building blocks offer a powerful toolkit to address the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the most promising of these are fluorinated, conformationally restricted analogs. The introduction of fluorine can profoundly alter the physicochemical properties of a peptide, enhancing its lipophilicity, metabolic stability, and binding affinity through favorable electronic interactions.[1][2] Concurrently, the use of rigid scaffolds, such as the azetidine ring, restricts the peptide backbone's flexibility, which can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.[3][4]
This guide provides a comprehensive overview and detailed protocols for the incorporation of a novel, high-value building block, 3-Ethyl-3-fluoroazetidine-2-carboxylic acid, into peptide scaffolds. We will explore the rationale behind its use, a proposed synthetic route for the monomer, detailed procedures for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the analytical techniques required for characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated, constrained amino acid to design next-generation peptide therapeutics.
The Strategic Advantage of this compound
The unique structure of this compound offers a trifecta of benefits for peptide design:
-
Conformational Rigidity: The strained four-membered azetidine ring significantly limits the rotational freedom of the peptide backbone.[3] This can induce specific turn structures, which are critical for receptor recognition and can improve the efficiency of macrocyclization in the synthesis of cyclic peptides.[4]
-
Enhanced Proteolytic Stability: The non-natural azetidine structure is not readily recognized by proteases, thus shielding the adjacent peptide bonds from enzymatic cleavage and increasing the in vivo half-life of the peptide therapeutic.[3][4]
-
Modulation of Physicochemical Properties:
-
Fluorine's Influence: The highly electronegative fluorine atom can influence the acidity of nearby protons, alter hydrogen bonding networks, and introduce favorable non-covalent interactions (e.g., C-F···C=O interactions). This can lead to enhanced binding affinity and improved metabolic stability.[1][2][5]
-
Ethyl Group: The ethyl group at the 3-position provides a lipophilic handle, which can be used to fine-tune the overall lipophilicity of the peptide, potentially improving cell permeability.
-
The combination of these features makes this compound a compelling building block for creating peptides with enhanced stability, affinity, and drug-like properties.
Part 1: Synthesis of the Fmoc-Protected this compound-2-carboxylic Acid Monomer
Proposed Retrosynthetic Pathway
Caption: Proposed retrosynthetic analysis for the target monomer.
Protocol 1: Exemplar Synthesis of Fmoc-3-Ethyl-3-fluoroazetidine-2-carboxylic Acid
This protocol is a model based on analogous syntheses and should be optimized for this specific target.
Step 1: Synthesis of a Protected β-hydroxy-α-amino Acid Precursor
-
Starting Material: Begin with a commercially available, suitably protected amino acid such as N-Boc-serine methyl ester.
-
Grignard Reaction: React the aldehyde derived from the protected serine with an ethyl magnesium halide (e.g., EtMgBr) to introduce the ethyl group at the β-position. This will yield a diastereomeric mixture of the corresponding β-hydroxy-α-amino acid.
-
Chromatographic Separation: Separate the diastereomers using silica gel chromatography to isolate the desired stereoisomer.
Step 2: Cyclization and Fluorination
-
Mesylation: Activate the hydroxyl group of the precursor by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA).
-
Ring Closure: Treat the resulting mesylate with a strong, non-nucleophilic base such as sodium hydride (NaH) to induce intramolecular cyclization to form the N-protected 3-ethyl-azetidine-2-carboxylate.
-
Fluorination: A direct fluorination of the 3-position can be challenging. A more viable approach involves the synthesis of a 3-hydroxy-3-ethylazetidine precursor, followed by deoxyfluorination using a reagent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.
Step 3: Deprotection and Fmoc Protection
-
Ester Hydrolysis: Saponify the methyl ester using a mild base like lithium hydroxide (LiOH) in a mixture of THF and water.
-
N-Deprotection: Remove the Boc protecting group using a strong acid such as trifluoroacetic acid (TFA).
-
Fmoc Protection: React the resulting free amino acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium bicarbonate in a mixture of dioxane and water to yield the final Fmoc-protected monomer.
Table 1: Reagents and Conditions for Monomer Synthesis
| Step | Key Reagents | Solvent(s) | Typical Conditions |
| Grignard Reaction | Ethyl magnesium bromide, Protected serine aldehyde | THF | -78 °C to RT |
| Mesylation | Methanesulfonyl chloride, DIEA | Dichloromethane (DCM) | 0 °C to RT |
| Cyclization | Sodium hydride (NaH) | THF | 0 °C to RT |
| Fluorination | DAST or Deoxo-Fluor® | DCM | -78 °C to RT |
| Ester Hydrolysis | LiOH | THF/Water | RT |
| Boc Deprotection | Trifluoroacetic acid (TFA) | DCM | RT |
| Fmoc Protection | Fmoc-OSu, NaHCO₃ | Dioxane/Water | RT |
Part 2: Incorporation into Peptide Scaffolds via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected this compound monomer can be incorporated into a growing peptide chain using standard Fmoc-SPPS protocols. However, due to the potential for steric hindrance from the ethyl group and the unique electronic nature of the fluorinated ring, certain considerations must be taken into account.
Workflow for SPPS Incorporation
Caption: Standard Fmoc-SPPS workflow for peptide synthesis.
Protocol 2: SPPS Coupling of Fmoc-3-Ethyl-3-fluoroazetidine-2-carboxylic Acid
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-3-Ethyl-3-fluoroazetidine-2-carboxylic acid
-
Coupling reagents: HBTU/HCTU/HATU and DIEA
-
Solvents: DMF (Peptide synthesis grade), DCM, Isopropanol (IPA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Coupling:
-
Pre-activate the Fmoc-3-Ethyl-3-fluoroazetidine-2-carboxylic acid (3-5 equivalents relative to resin loading) with a coupling reagent like HBTU (0.95 equivalents relative to the amino acid) and DIEA (2 equivalents relative to the amino acid) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is recommended due to potential steric hindrance.
-
Causality: The use of potent coupling reagents like HBTU or HATU is crucial to overcome the potentially reduced reactivity of the sterically encumbered and electronically modified amino acid.[7] A double coupling step may be necessary to ensure complete reaction.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Washing: Wash the resin as in step 3.
-
Repeat: Continue with the standard SPPS cycles for the subsequent amino acids in the sequence.[8]
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[3]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.[3] Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 2: Recommended Coupling Conditions
| Parameter | Recommendation | Rationale |
| Amino Acid Equivalents | 3-5 eq. | Drives the reaction to completion. |
| Coupling Reagent | HATU or HBTU | High efficiency for hindered couplings. |
| Base | DIEA | Non-nucleophilic base to prevent side reactions. |
| Coupling Time | 2-4 hours (or double couple) | Accounts for potential steric hindrance. |
| Monitoring | Kaiser Test | Confirms complete acylation of the free amine. |
Part 3: Analysis and Characterization of Azetidine-Containing Peptides
Thorough analytical characterization is essential to confirm the successful incorporation of the this compound moiety and to assess its impact on the peptide's properties.
Analytical Techniques
-
RP-HPLC: Used for purification and to assess the purity of the final peptide.[9][10]
-
Mass Spectrometry (LC-MS/MALDI-TOF): Confirms the correct molecular weight of the peptide, verifying the incorporation of the azetidine amino acid.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the overall peptide structure and folding.
-
¹⁹F NMR: This is a critical technique. A distinct signal in the ¹⁹F NMR spectrum provides unambiguous evidence of the fluorine's presence and chemical environment. Changes in the ¹⁹F chemical shift upon peptide folding or binding to a target can be a powerful probe of conformational changes.[12]
-
-
Circular Dichroism (CD) Spectroscopy: Used to analyze the secondary structure of the peptide (e.g., α-helix, β-sheet content) and to assess conformational changes induced by the azetidine ring.[13][14]
-
Proteolytic Stability Assays: Incubate the peptide with proteases (e.g., trypsin, chymotrypsin) and monitor its degradation over time by RP-HPLC to quantify the stabilizing effect of the azetidine residue.
Table 3: Expected Analytical Outcomes
| Technique | Expected Result for Successful Incorporation |
| LC-MS | Observed mass matches the theoretical mass of the peptide containing the this compound residue. |
| RP-HPLC | A single major peak indicating a pure compound after purification. |
| ¹⁹F NMR | A characteristic signal in the fluorine spectrum confirming the presence of the C-F bond. |
| CD Spectroscopy | Altered secondary structure compared to the non-azetidine containing analog, potentially indicating a more defined conformation. |
Conclusion and Future Outlook
The incorporation of this compound into peptide scaffolds represents a sophisticated strategy for modulating peptide conformation and enhancing drug-like properties. The protocols and insights provided in this guide offer a framework for researchers to explore the potential of this novel building block. The unique combination of conformational constraint and the strategic placement of fluorine is expected to yield peptides with superior stability, target affinity, and therapeutic potential. Future work should focus on the systematic evaluation of peptides containing this moiety in various biological systems to fully elucidate its impact on pharmacology and pharmacokinetics.
References
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
-
Bhatnagar, R. S., & Koksch, B. (2018). Fluorinated peptide biomaterials. PMC - NIH. (URL: [Link])
-
Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. (URL: [Link])
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
-
Sharma, S., et al. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. orientjchem.org. (URL: [Link])
-
3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. | Request PDF - ResearchGate. (URL: [Link])
-
Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
-
Is anyone doing GC of amino acids using trifluoroacetylacetone and isobutyl or ethyl chloroformate? | ResearchGate. (URL: [Link])
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. (URL: [Link])
-
Verhoork, S. J. M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry - ACS Publications. (URL: [Link])
-
Bull, J. A., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. (URL: [Link])
-
O'Hagan, D. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis. (URL: [Link])
-
Conformational properties of peptides incorporating a fluorinated pseudoproline residue | Request PDF - ResearchGate. (URL: [Link])
-
Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. (URL: [Link])
- US9139593B2 - Azetidine compounds, compositions and methods of use - Google P
-
Li, Y., et al. (2024). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PMC - NIH. (URL: [Link])
-
Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC - NIH. (URL: [Link])
-
(PDF) Direct linkage of chloroacetamides of amino acids to theophylline - ResearchGate. (URL: [Link])
-
Fluorescent Peptides Internalize HeLa Cells and Kill Multidrug-Resistant Clinical Bacterial Isolates - MDPI. (URL: [Link])
- US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google P
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. (URL: [Link])
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. (URL: [Link])
-
MIT Open Access Articles Rapid Flow-Based Peptide Synthesis. (URL: [Link])
- US3119813A - Azetidine derivatives - Google P
-
Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. (URL: [Link])
-
Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase. (URL: [Link])
-
Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization - Agilent. (URL: [Link])
-
A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - ResearchGate. (URL: [Link])
-
Conformational properties of peptides incorporating a fluorinated pseudoproline residue - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (URL: [Link])
-
Synthetic Peptide Analysis | Purification, Characterization & Monitoring - Waters Corporation. (URL: [Link])
-
1-Ethyl-3,3-difluoro-2-phenylazetidine | C11H13F2N | CID 165403428 - PubChem. (URL: [Link])
Sources
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ijsra.net [ijsra.net]
Troubleshooting & Optimization
optimizing reaction conditions for N-arylation of 3-fluoroazetidines
Technical Support Center: N-Arylation of 3-Fluoroazetidines
Ticket ID: #FAZ-303-OPT Subject: Optimization of Reaction Conditions for N-Arylation of 3-Fluoroazetidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Substrate Challenge
You are likely encountering difficulties because 3-fluoroazetidine is a deceptive substrate. While it appears to be a simple secondary amine, two competing physical properties often derail standard coupling protocols:
-
Electronic Deactivation: The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect ($ -I $), significantly lowering the nucleophilicity of the azetidine nitrogen compared to unsubstituted azetidine or pyrrolidine.
-
Ring Strain & Volatility: The 4-membered ring (~25 kcal/mol strain energy) is susceptible to ring-opening polymerization or hydrolysis, particularly at elevated temperatures. Furthermore, the free base is highly volatile, leading to stoichiometric imbalances if isolated prior to coupling.
This guide provides a self-validating workflow to overcome these barriers using Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Cross-Coupling .
Module 1: Critical Substrate Handling (The "Zero Step")
Status: MANDATORY Issue: Variable yields often stem from improper handling of the starting material.
Protocol:
-
Never isolate the free base. 3-Fluoroazetidine free base is volatile and unstable.
-
Use the HCl salt. The hydrochloride salt (CAS: 617718-46-4) is a stable solid.
-
Neutralize In Situ. Load the HCl salt directly into the reaction vessel and use an extra equivalent of base to generate the free amine within the reaction matrix.
Module 2: Method Selection Workflow
Before starting, determine the electronic nature of your electrophile (Aryl Halide).
Figure 1: Decision matrix for selecting the optimal coupling strategy based on aryl halide electronics.
Module 3: Experimental Protocols
Method A: SNAr (For Electron-Deficient Aryl Halides)
Best for: 2-chloropyridines, 4-fluoronitrobenzenes.
The Logic: Since 3-fluoroazetidine is a poor nucleophile, we must enhance the electrophilicity of the partner. If the aryl halide is not sufficiently activated, this method will fail; switch to Method B.
Standard Operating Procedure:
-
Charge: To a vial, add Aryl Halide (1.0 equiv), 3-Fluoroazetidine HCl (1.2 equiv), and K2CO3 (2.5 equiv).
-
Note: Use finely ground, anhydrous K2CO3.
-
-
Solvent: Add DMSO or NMP (0.5 M concentration).
-
Why: Polar aprotic solvents stabilize the Meisenheimer complex intermediate.
-
-
Reaction: Heat to 80–100 °C for 4–12 hours.
-
Warning: Do not exceed 120 °C. Thermal degradation of the azetidine ring accelerates rapidly above this threshold.
-
-
Workup: Dilute with water, extract with EtOAc.
Troubleshooting Table (SNAr):
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Nucleophile too weak / Aryl halide not activated. | Switch to Method B (Pd-catalysis). SNAr limits are physical, not procedural. |
| Low Yield (<30%) | Ring opening / Polymerization. | Lower temp to 60 °C; switch leaving group from Cl to F (Fluorine is a better leaving group in SNAr). |
| Black Tar | Thermal decomposition. | Switch solvent to DMF or Acetonitrile to run at lower reflux temps. |
Method B: Buchwald-Hartwig (For Electron-Neutral/Rich Aryl Halides)
Best for: Chlorobenzenes, bromobenzenes, electron-rich heterocycles.
The Logic: Palladium catalysis bypasses the need for electronic activation. However, the steric bulk of the ligand is critical. We utilize RuPhos or BrettPhos , which are specifically designed to facilitate the coupling of secondary amines and prevent catalyst deactivation.
Standard Operating Procedure:
-
Catalyst Prep: In a glovebox or under Ar, charge Pd(OAc)2 (2 mol%) and RuPhos (4 mol%).
-
Better Alternative: Use precatalyst RuPhos Pd G4 (2 mol%) to ensure accurate stoichiometry and active species generation.
-
-
Substrates: Add Aryl Halide (1.0 equiv), 3-Fluoroazetidine HCl (1.2 equiv).
-
Base: Add Cs2CO3 (3.0 equiv).
-
Critical: Avoid NaOtBu . Strong alkoxide bases can trigger elimination of HF from the 3-fluoroazetidine or ring-opening. Cesium carbonate is milder and sufficiently soluble.
-
-
Solvent: 1,4-Dioxane or Toluene (degassed, 0.2 M).
-
Reaction: Heat to 85 °C for 12 hours.
Module 4: Failure Mode Analysis (Ring Opening)
If you observe a complex mixture of polar byproducts by LCMS, your azetidine ring has likely opened.
Figure 2: Mechanism of acid-mediated ring opening, a common failure mode during workup or improper salt neutralization.
Prevention:
-
Ensure the reaction mixture remains basic throughout.
-
Quench with saturated NaHCO3 , never strong acid.
-
Avoid nucleophilic solvents (like alcohols) if high temperatures are required.
FAQ: Frequently Asked Questions
Q: Can I use the "Surrogate Approach" (coupling azetidin-3-ol followed by fluorination)? A: Yes, and this is often the "Plan B" if direct coupling fails.
-
Couple 3-hydroxyazetidine (which is more nucleophilic and stable).
-
Perform Deoxyfluorination using DAST or XtalFluor-E . Caveat: This adds two steps and DAST handling can be hazardous.
Q: Why is my reaction stalling at 50% conversion? A: Catalyst poisoning. The free amine (3-fluoroazetidine) can bind to Pd if the ligand is not bulky enough. Ensure you are using RuPhos or BrettPhos (Buchwald G3/G4 precatalysts). Standard ligands like PPh3 or dppf will fail.
Q: Can I use microwave irradiation? A: Use caution. While microwaves accelerate SNAr, the rapid superheating can trigger the explosive ring-opening polymerization of azetidines. If used, cap temperature at 100 °C and hold time to <30 mins.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2019). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. (Context: General handling of amine salts in process chemistry).
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. (Context: Ligand selection for secondary amines).
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. (Context: Stability and utility of 3-fluoroazetidines).
-
Lyssikatos, J. P., et al. (2010). Azetidine Derivatives as CB1 Receptor Inverse Agonists. Journal of Medicinal Chemistry. (Context: Specific examples of N-arylation of 3-fluoroazetidine).
Technical Support Center: 3-Ethyl-3-fluoroazetidine Stability & Handling
[1]
Status: Active Subject: Stability Profile (Acid/Base), Degradation Mechanisms, and Handling Protocols Applicable Compound Class: 3,3-Disubstituted Azetidines (Quaternary Fluorine)[1]
Executive Summary
This compound is a high-value building block used to introduce conformational restriction and modulate pKa in drug candidates.[1] Unlike simple azetidines, the quaternary carbon at position 3 (bearing both Ethyl and Fluoro groups) confers unique stability advantages—specifically, resistance to
Module 1: Acidic Conditions (Critical Stability Risks)
Current Status: 🔴 High Risk Primary Failure Mode: Nucleophilic Ring Opening[1]
Troubleshooting & FAQs
Q: I treated the N-Boc protected this compound with 4M HCl in dioxane, but the product mass is missing. Instead, I see a mass corresponding to M + 36/38.[1] What happened?
A: You have likely triggered acid-mediated ring opening .[2]
In the presence of strong acids with nucleophilic counterions (like Cl⁻ from HCl), the protonated azetidine ring undergoes nucleophilic attack at the C2 or C4 position. This relieves ring strain and results in a linear
Q: Can I use TFA (Trifluoroacetic acid) instead? A: Yes, but with caution.[1] TFA is a non-nucleophilic acid, which significantly reduces the risk of ring opening compared to HCl or HBr. However, high concentrations of TFA can still promote oligomerization over extended periods.[1] The trifluoroacetate anion is a poor nucleophile, making this the preferred method for Boc-deprotection.[1]
Mechanism: Acid-Mediated Degradation
The following diagram illustrates the failure mechanism when using nucleophilic acids (HCl).
Caption: Figure 1.[1][3] Mechanism of acid-catalyzed ring opening in the presence of nucleophilic counterions (Cl-).
Protocol: Safe Deprotection Strategy
Objective: Remove N-Boc group without opening the azetidine ring.
-
Preparation: Dissolve N-Boc-3-ethyl-3-fluoroazetidine (1.0 equiv) in DCM (0.1 M). Cool to 0°C.
-
Acid Addition: Add TFA (Trifluoroacetic acid) dropwise (5–10 equiv). Do not use HCl/Dioxane or HCl/MeOH.[1]
-
Monitoring: Stir at 0°C. Monitor by TLC or LCMS. Reaction is typically fast (30–60 min) due to the inductive effect of fluorine destabilizing the carbamate.
-
Quenching (Critical): Do not concentrate the acidic solution directly, as high local acid concentration during evaporation promotes degradation.
-
Method A (Scavenger): Pour reaction mixture into cold saturated NaHCO₃.
-
Method B (Ion Exchange): Pass through a basic resin column (e.g., PL-HCO3 MP) to neutralize in situ.[1]
-
-
Isolation: Extract with DCM. The free base is volatile; handle carefully (see Module 2).
Module 2: Basic Conditions (Stability & Handling)[1]
Current Status: 🟢 Stable Primary Failure Mode: Volatility / Evaporation[1]
Troubleshooting & FAQs
Q: Is this compound stable to strong bases (e.g., NaH, LiHMDS)? A: Generally, Yes .[1] Unlike 3-fluoroazetidine (which has a proton at C3), This compound has a quaternary center at C3.[1] There is no proton available for E2 elimination to form a fluoro-olefin.[1] The only possible elimination would involve protons at C2/C4, which would form a highly strained azetine double bond—this is energetically unfavorable under standard conditions.[1]
Q: I neutralized the salt and evaporated the solvent, but my yield is 20%. Where is it? A: It likely evaporated. Low molecular weight fluoro-azetidines are volatile as free bases.[1] The fluorine atom reduces hydrogen bonding capability compared to non-fluorinated analogs, and the compact ring lowers the boiling point.
Comparative Stability Data
| Condition | Stability Rating | Notes |
| Aqueous NaOH (1M) | High | Stable to hydrolysis.[1] |
| TEA / DIPEA (Organic) | High | Standard conditions for coupling.[1] |
| HCl (Aq/Organic) | Low | Risk of ring opening (nucleophilic attack).[1] |
| TFA (DCM) | Moderate | Safe if quenched immediately; avoid prolonged storage.[1] |
| Heat (>80°C) | Moderate | Risk of thermal polymerization if neat.[1] |
Protocol: Generating the Free Base
Objective: Convert the stable HCl salt to the reactive free base for coupling, avoiding evaporative loss.
Caption: Figure 2. Workflow for generating the free base. Note the critical step of using the solution directly to prevent volatility loss.
Step-by-Step:
-
Suspend the HCl salt in DCM.
-
Add an equal volume of saturated aqueous NaHCO₃ or 1M NaOH.
-
Stir vigorously for 10 minutes at room temperature.
-
Separate the organic layer.
-
Do not concentrate to dryness. Instead, dry the organic layer over Na₂SO₄, filter, and use the solution directly in the next reaction.
-
Quantification: Take a defined aliquot (e.g., 500 µL), add an internal standard (e.g., dimethyl sulfone), and run 1H NMR to determine the precise molarity of the solution.[1]
Module 3: Storage & General Recommendations
Storage of Salt (HCl/Tosylate):
-
Condition: -20°C, Desiccated.
-
Stability: >2 years. The salt is non-volatile and chemically inert.
Storage of Free Base:
-
Condition: Do not store. Generate in situ immediately before use.
-
Risk: If storage is unavoidable, store as a dilute solution in DCM/CHCl₃ at -20°C. Neat free base may polymerize or evaporate.[1]
Reaction Optimization Tip: When using this compound in S_N_Ar or amide coupling reactions, the fluorine atom exerts an inductive electron-withdrawing effect (I- effect), reducing the nucleophilicity of the nitrogen compared to unsubstituted azetidine.[1]
-
Adjustment: You may need slightly higher temperatures (40–60°C) or stronger activation (e.g., HATU instead of EDCI) compared to standard amine couplings.
References
-
Azetidine Ring Strain & Reactivity: Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [Link]
-
Acid-Mediated Ring Opening Mechanisms: Lowe, G., et al. (2021).[1][3] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][3] ACS Medicinal Chemistry Letters. [Link][1]
-
Fluorine Effects on Amine Basicity: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
General Handling of Volatile Heterocycles: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referencing amine deprotection protocols). [Link][1]
preventing decomposition of 3-Ethyl-3-fluoroazetidine during storage
Technical Support Center: 3-Ethyl-3-fluoroazetidine
A Guide to Ensuring Stability During Storage and Handling
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research.
The 3-azetidine motif is a privileged structure in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties. However, the inherent ring strain of the four-membered system, combined with the electronic effects of the fluorine substituent, necessitates specific storage and handling procedures to prevent decomposition.[1] This guide will walk you through the potential hazards, best practices, and troubleshooting steps.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound?
The principal driver of reactivity for azetidines is the significant ring strain, estimated at approximately 25.4 kcal/mol.[1] This strain makes the ring susceptible to opening by various reagents, a reaction that can be catalyzed by acids, bases, or nucleophiles.[2] For this compound, the primary decomposition pathways involve protonation of the nitrogen followed by nucleophilic attack, leading to ring opening.
Q2: How does the fluorine atom affect the stability of the molecule?
The fluorine atom has a profound electronic influence. Its strong electron-withdrawing nature increases the metabolic stability of the molecule by strengthening the C-F bond and altering pKa.[3][4] This generally enhances the compound's robustness in biological systems. However, it can also influence the reactivity of the azetidine ring. While specific data on this compound is limited, the principles of physical organic chemistry suggest this substituent can modulate the basicity of the nitrogen atom and the electrophilicity of the ring carbons.
Q3: What are the ideal short-term storage conditions (e.g., on the benchtop during an experiment)?
For short-term use, it is critical to protect the compound from atmospheric moisture and acidic contaminants.
-
Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Maintain at ambient temperature, but away from direct heat sources.
-
Contaminants: Use clean, dry glassware and syringes. Avoid cross-contamination with acids, strong bases, or reactive electrophiles.
Q4: I've observed a change in the color or consistency of my sample. What does this indicate?
A change in physical appearance, such as discoloration or polymerization, is a strong indicator of decomposition. This could be due to slow polymerization initiated by trace impurities or ring-opening reactions. If you observe this, it is recommended to re-analyze the material for purity before use.
Part 2: Troubleshooting Guide: Preventing Long-Term Decomposition
This section provides a deeper dive into potential issues and their scientific rationale.
-
Symptom: Reduced purity confirmed by analytical methods (NMR, LC-MS) after long-term storage.
-
Root Cause Analysis: The most probable causes are exposure to atmospheric contaminants (water, CO2), inappropriate temperature, or light exposure. Amines can react with atmospheric CO2 to form carbamates. Acidic impurities can catalyze ring-opening polymerization.
-
Solution Workflow:
-
Atmosphere Control: Ensure the compound is stored under a positive pressure of an inert gas like argon or nitrogen. Use vials with high-quality septa.
-
Temperature Management: For long-term storage, refrigeration (2-8°C) is strongly recommended.[5] This reduces the rate of potential degradation reactions. Avoid freeze-thaw cycles by aliquoting the material into smaller, single-use vials.
-
Light Protection: Store vials in a dark location or use amber-colored vials to prevent potential photochemically induced degradation.[6]
-
-
Symptom: A previously successful reaction now gives low yield, multiple byproducts, or fails completely.
-
Root Cause Analysis: The reagent has likely degraded. The effective concentration of the active azetidine is lower, and the decomposition products may be interfering with the desired reaction. For instance, ring-opened byproducts could compete in the reaction or poison a catalyst.
-
Solution Protocol: Re-validation of Reagent
-
Purity Analysis: Obtain a fresh ¹H and ¹⁹F NMR spectrum of the reagent. Compare it to the spectrum of a fresh or certified sample. Look for new peaks that indicate the formation of impurities.
-
Quantification: Use quantitative NMR (qNMR) with a suitable internal standard to determine the exact concentration of the active azetidine in the solution.
-
Purification (If Necessary): If the degradation is minor, re-purification by distillation or chromatography may be possible, but this should be approached with caution due to the compound's reactivity.
-
Data Summary & Recommended Protocols
| Parameter | Short-Term (In-Use) | Long-Term (>1 Week) | Rationale |
| Temperature | Ambient (away from heat) | 2-8°C[5] | Reduces kinetic rate of decomposition. |
| Atmosphere | Tightly sealed, inert gas blanket | Inert gas (Argon/Nitrogen) | Prevents reaction with H₂O and CO₂. |
| Container | Clean, dry glass vial | Amber glass vial with secure cap/septum | Prevents light exposure and contamination.[6] |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, electrophiles[7] | Same as short-term | These materials can initiate rapid ring-opening or decomposition. |
-
Preparation: In a glovebox or under a steady stream of inert gas, prepare several small (e.g., 1 mL) amber glass vials with PTFE-lined caps.
-
Transfer: Using a clean, dry syringe, carefully transfer the desired amount of this compound into each vial.
-
Inerting: Flush the headspace of each vial with argon or nitrogen for 10-15 seconds.
-
Sealing: Immediately and tightly seal the vials.
-
Labeling: Clearly label each vial with the compound name, date, and concentration (if in solution).
-
Storage: Place the aliquoted vials in a designated, clearly marked container in a refrigerator at 2-8°C.
Visualizing Decomposition & Prevention
Understanding the potential pathways of decomposition can aid in prevention. The following diagrams illustrate the key concepts.
Caption: Key decomposition pathways for azetidines.
Caption: Decision workflow for ensuring reagent stability.
References
-
Chemos GmbH & Co.KG . Safety Data Sheet: Azetidine. [Link]
-
UHPCHEM . MSDS UHP231 D-Azetidine-2-carboxylic acid. [Link]
-
Royal Society of Chemistry . Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
Diplomata Comercial . Amine Storage Conditions: Essential Guidelines for Safety. [Link]
- Google Patents.
-
Royal Society of Chemistry . Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]
-
ACS Publications . Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
MDPI . Formation and Mechanism of Heterocyclic Amines in Meat Products. [Link]
-
ChemRxiv . Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
ResearchGate . Heterocyclic amines formation and mitigation in processed meat and meat products: a review. [Link]
-
Science of Synthesis . FLUORINATED HETEROCYCLIC COMPOUNDS. [Link]
-
PMC . Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. [Link]
-
ACS Publications . Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]
-
PubMed Central . Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
Organic Chemistry Portal . Azetidine synthesis. [Link]
-
Wikipedia . Heterocyclic amine formation in meat. [Link]
-
Beilstein Journals . Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]
-
ACS Publications . Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidine 98 503-29-7 [sigmaaldrich.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
analytical methods for determining the purity of 3-Ethyl-3-fluoroazetidine
Technical Support Center: Purity Analysis of 3-Ethyl-3-fluoroazetidine
Welcome to the technical support guide for the analytical determination of this compound purity. This resource is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for quality control and characterization. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during analysis.
Section 1: Method Selection & General FAQs
This section provides a high-level overview of the recommended analytical techniques and answers general questions regarding the purity assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable single technique for determining the purity of this compound?
While High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is often the primary choice for quantitative purity analysis, a single technique is rarely sufficient for comprehensive characterization. For unequivocal purity assessment, a multi-faceted approach is recommended. HPLC or Gas Chromatography (GC) provides quantitative data on the percentage of the main component versus impurities.[1] Concurrently, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and for quantifying impurities without a reference standard (qNMR).[2][3][4] Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is essential for identifying the mass of the parent compound and its impurities.[5]
Q2: What are the likely impurities I should be looking for?
Potential impurities in this compound largely depend on the synthetic route.[6][7] Common impurities may include:
-
Starting Materials: Unreacted precursors from the cyclization step.
-
Reaction Intermediates: Such as bromofluorinated precursors if that synthetic pathway is used.[6][7]
-
Byproducts: Compounds formed from side reactions, such as dimers or isomers.
-
Degradants: The azetidine ring can be susceptible to ring-opening under certain conditions.
-
Residual Solvents: Solvents used during synthesis and purification.
Q3: How do I choose between HPLC and GC for my analysis?
The choice depends on the volatility and thermal stability of this compound and its impurities.
-
GC: Suitable if the compound is volatile and thermally stable. It can offer high resolution and is often coupled with Mass Spectrometry (GC-MS) for definitive peak identification.[8][9] However, low molecular weight amines can be challenging due to potential interactions with the column.[1]
-
HPLC: A more versatile technique for compounds that may not be suitable for GC.[1] Reversed-phase HPLC is the most common approach. Given the basic nature of the azetidine nitrogen, special considerations for the mobile phase and column are necessary to achieve good peak shape.
Q4: Can I use NMR for quantitative purity analysis?
Yes, Quantitative NMR (qNMR) is a powerful primary method for determining purity.[10][11] It relies on the principle that the signal integral is directly proportional to the number of nuclei.[11] By using a certified internal standard of known purity and concentration, you can accurately determine the purity of this compound without needing a specific reference standard of the compound itself.[3][4][10] This is particularly useful in early drug development stages.[4]
Caption: Decision tree for selecting the appropriate analytical method.
Section 2: HPLC Troubleshooting Guide
High-Performance Liquid Chromatography is a cornerstone technique for purity determination.[1] Due to the basic nature of the azetidine moiety, specific challenges can arise.
Q: Why is my this compound peak tailing or showing poor shape?
Peak tailing for basic compounds like this azetidine derivative is a common issue in reversed-phase HPLC. It is typically caused by secondary interactions between the basic amine and acidic silanol groups on the silica-based column packing.
-
Causality: The protonated amine (analyte) interacts ionically with deprotonated, acidic silanol groups on the stationary phase surface. This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.
-
Solutions:
-
Lower Mobile Phase pH: Use a mobile phase buffered to a low pH (e.g., 2.5-3.5) with an additive like trifluoroacetic acid (TFA) or formic acid. At low pH, the silanol groups are protonated and less likely to interact with the analyte.
-
Use a Base-Deactivated Column: Employ a modern, high-purity silica column that has been end-capped to minimize the number of accessible silanol groups.
-
Increase Buffer Strength: A higher buffer concentration can help to saturate the interacting sites on the stationary phase.
-
Consider a Fluorinated Stationary Phase: Fluorinated phases can offer alternative selectivity for fluorinated compounds and may reduce secondary interactions.[12]
-
Q: My retention time is drifting between injections. What's the cause?
Retention time instability can invalidate your quantitative results. The issue can stem from the column, the mobile phase, or the HPLC system itself.[13]
-
Causality & Solutions:
-
Insufficient Column Equilibration: This is the most common cause. If you are running a gradient or have changed the mobile phase, ensure the column is equilibrated for at least 10-20 column volumes.[13]
-
Mobile Phase Composition Change: Organic solvents can selectively evaporate, changing the mobile phase ratio and affecting retention. Keep mobile phase bottles covered. If preparing the mobile phase by online mixing, ensure the pump's proportioning valves are functioning correctly.[13]
-
Temperature Fluctuations: Column temperature significantly impacts retention time. Use a thermostatted column compartment to maintain a consistent temperature.[13]
-
Pump Issues: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate, directly affecting retention times.[14][15]
-
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Section 3: GC & NMR Troubleshooting
Gas Chromatography (GC) Troubleshooting
Q: I'm not seeing my compound, or the peak is very broad. Why?
This often points to issues with analyte stability, activity, or volatility.
-
Causality & Solutions:
-
Analyte Adsorption: Amines can be "sticky" and adsorb to active sites (free silanols) in the GC inlet liner or column. This leads to poor peak shape and loss of signal.
-
Solution: Use a deactivated, base-deactivated inlet liner and a column specifically designed for analyzing amines.
-
-
Thermal Degradation: The compound may be degrading at the high temperatures of the GC inlet.
-
Solution: Lower the inlet temperature incrementally. If possible, use a cool on-column injection technique.
-
-
Derivatization: If issues persist, consider derivatization (e.g., silylation) to block the active amine group, which increases volatility and reduces unwanted interactions.[8]
-
NMR Spectroscopy Troubleshooting
Q: My ¹H NMR spectrum shows broad peaks. Is this an impurity?
Broadening of NMR signals can be due to several factors, not always impurity-related.
-
Causality & Solutions:
-
Chemical Exchange: The proton on the azetidine nitrogen can undergo chemical exchange with trace amounts of acid or water in the deuterated solvent, leading to signal broadening. Protons on the carbons adjacent to the nitrogen can also be affected.
-
Solution: Try adding a drop of D₂O and re-acquiring the spectrum. This will exchange the N-H proton for deuterium, causing its signal to disappear and potentially sharpening adjacent peaks.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure glassware is scrupulously clean. If suspected, passing a solution of the sample through a small plug of silica or celite can sometimes remove metal contaminants.
-
-
Sample Concentration/Aggregation: At high concentrations, molecules can aggregate, restricting molecular tumbling and causing broader lines.
-
Solution: Acquire the spectrum on a more dilute sample.
-
-
Section 4: Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purity Determination
This protocol provides a robust starting point for method development.
-
Column: Use a modern, base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
Start at 5% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as azetidines lack a strong chromophore) or ELSD/Charged Aerosol Detector (CAD).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Water:Acetonitrile.
| Parameter | Recommended Starting Condition | Rationale |
| Column | Base-Deactivated C18, 4.6x150 mm, 3.5 µm | Minimizes silanol interactions, providing good efficiency. |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | TFA acts as an ion-pairing agent and suppresses silanol activity. |
| Detection | Low UV (210 nm) or Mass-based (ELSD/CAD) | Compound lacks a strong chromophore; mass detectors are universal. |
| Temperature | 30 °C | Ensures reproducible retention times. |
Protocol 2: Quantitative ¹H NMR (qNMR) for Purity Assay
This protocol allows for the determination of purity against a certified internal standard.
-
Standard Selection: Choose an internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard must be of high, certified purity.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial. Record the weight precisely.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial. Record the weight precisely.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.
-
-
NMR Acquisition Parameters:
-
Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of both the analyte and the standard. A d1 of 30 seconds is often a safe starting point.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1) for the peaks being integrated.
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, unique signal for the analyte and a well-resolved signal for the internal standard.
-
-
Calculation: Use the standard qNMR equation to calculate the purity of the analyte.
References
-
Chromatographic Determination of Amines in Food Samples . University of Helsinki. Available at: [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products . Veeprho. Available at: [Link]
-
Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers . ACS Publications. Available at: [Link]
-
The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone . Taylor & Francis Online. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. Available at: [Link]
-
Quantitative NMR Spectroscopy in Pharmaceutical R&D . ResearchGate. Available at: [Link]
-
Development and Validation of a New HPLC Method For the Detection of 5-Fluorouracil in Mobile Phase and in Plasma . ResearchGate. Available at: [Link]
-
Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum . ResearchGate. Available at: [Link]
-
Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines . ResearchGate. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries . National Center for Biotechnology Information. Available at: [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR . ACS Publications. Available at: [Link]
-
HPLC Troubleshooting Guide . SCION Instruments. Available at: [Link]
-
A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at: [Link]
-
Development of a HPLC fluorometric method for the quantification of enfuvirtide following in vitro releasing studies on thermosensitive in situ forming gel . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 3-fluoroazetidines . PubMed. Available at: [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity . Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Identification, synthesis and spectral characterization of a potential impurity of ceftazidime . Journal of Food and Drug Analysis. Available at: [Link]
-
HPLC Troubleshooting Guide . Regis Technologies. Available at: [Link]
-
Stimuli Article (qNMR) . US Pharmacopeia (USP). Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries . ResearchGate. Available at: [Link]
-
Determination of Fluorine in Fluoro-Organic Compounds . Defense Technical Information Center. Available at: [Link]
-
Analytical Techniques for Small Molecule Solid Phase Synthesis . ResearchGate. Available at: [Link]
-
Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research . MDPI. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC . Aurigene Pharmaceutical Services. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting . Agilent. Available at: [Link]
Sources
- 1. Making sure you're not a bot! [helda.helsinki.fi]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-fluoroazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. emerypharma.com [emerypharma.com]
- 11. usp.org [usp.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. agilent.com [agilent.com]
Technical Support Hub: Safe Handling of 3-Fluoroazetidine Reagents
Status: Operational | Ticket ID: 3FA-SAFE-2024 | Tier: L3 (Senior Application Scientist)
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist. Below is the comprehensive troubleshooting and handling guide for 3-Fluoroazetidine (and its hydrochloride salt).
This guide addresses the specific instability of the strained azetidine ring and the unique hazards introduced by the fluorine substituent. Unlike standard aliphatic amines, 3-fluoroazetidine presents a dual risk of ring-opening polymerization (ROP) and volatility in its free-base form.
Quick Reference: Physical Property Matrix
| Property | 3-Fluoroazetidine HCl (Salt) | 3-Fluoroazetidine (Free Base) |
| State | White crystalline solid | Colorless oil / Liquid |
| Stability | High (if stored desiccated) | Low (Prone to polymerization) |
| Volatility | Negligible | High (Vapor pressure risk) |
| Storage | 2–8°C, Hygroscopic | Do Not Store (Use immediately) |
| Key Hazard | Irritant (Skin/Eye), HF evolution (fire) | Flammable, Corrosive, Genotoxic potential |
Module 1: Storage & Stability (The "Before" Phase)
User Ticket #101: "My bottle of 3-fluoroazetidine hydrochloride has turned from a white powder into a yellow gum. Is it safe to use?"
Diagnosis: Hydrolysis and Oligomerization. Root Cause: The hydrochloride salt is highly hygroscopic . Moisture absorption facilitates partial hydrolysis or self-initiated ring-opening polymerization (ROP). The yellow color indicates the formation of conjugated oligomers or oxidation products.
Technical Solution:
-
Discard the Reagent: Do not attempt to recrystallize. The ring strain (~26 kcal/mol) makes the degradation products complex and difficult to separate.
-
Future Prevention:
-
Desiccation: Store under argon/nitrogen in a desiccator.
-
Temperature: Maintain at 2–8°C.
-
Aliquot: If using frequently, package into single-use vials to avoid repeated thermal cycling and moisture exposure.
-
Module 2: Reaction Optimization & Troubleshooting (The "During" Phase)
User Ticket #102: "I am getting low yields when coupling 3-fluoroazetidine. I neutralize the HCl salt with NaOH, extract the free base, and then add it to my reaction. What is going wrong?"
Diagnosis: Loss of reagent via volatility and degradation. Root Cause:
-
Volatility: The free base of 3-fluoroazetidine is low molecular weight (~75 g/mol ) and highly volatile. Evaporating the solvent after extraction likely removed a significant portion of your reagent.
-
Stability: Isolating the free base concentrates the amine. Without the stabilizing acid counter-ion, the nucleophilic nitrogen can attack the strained carbon of a neighboring ring (especially at C2/C4), triggering rapid oligomerization.
Corrective Protocol: The "In Situ" Neutralization Strategy Do not isolate the free base. Instead, release it directly in the reaction vessel.
Step-by-Step Protocol:
-
Dissolve: Suspend 3-fluoroazetidine HCl in the reaction solvent (e.g., DCM, DMF).
-
Base Addition: Add a non-nucleophilic organic base (e.g., DIPEA or TEA) directly to the mixture.
-
Stoichiometry: Use 1.05–1.2 equivalents of base relative to the HCl salt.
-
-
Coupling: Add your electrophile immediately.
Visual Workflow: Isolation vs. In Situ Strategy
Figure 1: Comparison of the high-risk isolation pathway (Red) versus the recommended in-situ neutralization pathway (Green).
Module 3: Waste Management & Decontamination (The "After" Phase)
User Ticket #103: "How do I dispose of the reaction mixture? Can I pour it into the standard organic waste drum?"
Diagnosis: Improper disposal risk. Root Cause: Unreacted 3-fluoroazetidine free base in the waste drum poses two risks:
-
Vapor Exposure: It is volatile and toxic.
-
Exotherm: Contact with acidic waste streams in the drum can trigger violent exothermic polymerization or hydrolysis.
Corrective Protocol: Acid Quench & Segregation You must convert the volatile amine back into its non-volatile, stable salt form before disposal.
Disposal Decision Tree
Figure 2: Mandatory decision tree for the disposal of 3-fluoroazetidine waste streams.
Detailed Decontamination Steps:
-
Quenching: Slowly add 1M HCl (or acetic acid) to the reaction mixture while stirring. This protonates the azetidine nitrogen (
), converting it to the non-volatile ammonium salt. -
Verification: Ensure the pH is acidic (< 4).
-
Disposal: Dispose of the mixture in the Halogenated Organic Waste container.
-
Warning: Do not mix with strong oxidizers (e.g., nitric acid waste), as oxidation of the C-F bond can release Hydrogen Fluoride (HF).
-
Safety & PPE Standards (E-E-A-T)
User Ticket #104: "Is standard nitrile glove protection sufficient?"
Answer: No. Small, strained, fluorinated heterocycles often exhibit higher permeation rates through standard nitrile.
-
Primary Barrier: Laminate film gloves (e.g., Silver Shield®) are recommended for handling the free base or concentrated stock solutions.
-
Secondary Barrier: Double-gloving with thick nitrile (minimum 5 mil) is acceptable only for handling the solid HCl salt.
-
Respiratory: Always handle within a certified chemical fume hood. The free base vapor is a respiratory irritant and potential alkylating agent.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3603542, 3-Fluoroazetidine. Retrieved from [Link]
- Couty, F., & Evano, G. (2006).Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding on azetidine ring strain and reactivity).
Validation & Comparative
Characterization of 3-Ethyl-3-fluoroazetidine: A Comparative Analytical Guide
Topic: Characterization of 3-Ethyl-3-fluoroazetidine by HRMS and Elemental Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the landscape of medicinal chemistry, This compound represents a high-value fluorinated building block. Unlike its simpler analogs (3-fluoroazetidine or 3,3-difluoroazetidine), the introduction of the ethyl group at the C3 quaternary center creates unique steric bulk and lipophilicity, critical for modulating the pharmacokinetic profile of drug candidates.
However, this structural complexity introduces specific analytical challenges. Standard low-resolution mass spectrometry (LRMS) and NMR often fail to definitively distinguish between salt stoichiometries or detect trace hydration in these hygroscopic salts.
This guide objectively compares the Standard Characterization Workflow (LRMS + NMR) against the Advanced Validation Workflow (HRMS + Elemental Analysis), demonstrating why the latter is the requisite standard for GLP-ready library synthesis.
Technical Comparison: The Case for High-Precision Analytics
The following table contrasts the performance of standard versus advanced characterization methods for this compound Hydrochloride.
| Feature | Standard Workflow (LRMS + 1H NMR) | Advanced Workflow (HRMS + Elemental Analysis) | Verdict |
| Formula Confirmation | Low Confidence. Relies on nominal mass (m/z ~104). Cannot distinguish isobaric impurities. | Absolute. <5 ppm mass accuracy confirms C₅H₁₀FN elemental composition. | HRMS Superior |
| Salt Stoichiometry | Ambiguous. NMR integration of counterions is often imprecise due to relaxation times. | Definitive. CHN Analysis precisely determines Mono- vs. Di-HCl ratios. | EA Superior |
| Hydration/Solvate | Invisible. Water/Solvent peaks in NMR are often dismissed as "solvent background." | Quantifiable. Deviations in %C and %N reveal hygroscopic water uptake. | EA Superior |
| Throughput | High (Rapid screening). | Moderate (Requires sample combustion and equilibration). | Standard Superior |
Experimental Protocols
2.1 High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass of the protonated molecular ion
-
Instrument: Thermo Fisher Q Exactive™ (Orbitrap) or Agilent 6500 Series Q-TOF.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Sample Preparation:
-
Dissolve 1 mg of this compound HCl in 1 mL of HPLC-grade Methanol.
-
Dilute 10 µL of stock into 990 µL of 0.1% Formic Acid in 50:50 Water/Acetonitrile.
-
Critical Step: Use a plastic vial to avoid sodium leaching from glass, which causes
adduct dominance.
-
Method Parameters:
-
Sheath Gas Flow: 35 arb units
-
Aux Gas Flow: 10 arb units
-
Spray Voltage: 3.50 kV
-
Capillary Temp: 320 °C
-
Resolution: 70,000 (at m/z 200)
-
Scan Range: m/z 50–750
Data Interpretation (Theoretical vs. Experimental):
| Ion Species | Formula | Theoretical m/z | Acceptable Range (± 5 ppm) |
| 104.0870 | 104.0865 – 104.0875 | ||
| 126.0689 | 126.0683 – 126.0695 |
Analyst Note: The presence of the Fluorine atom results in a distinct mass defect. A low-resolution quadrupole reporting m/z 104.1 is insufficient to rule out non-fluorinated impurities like C6H14N (m/z 100.11) or oxidation byproducts.
2.2 Elemental Analysis (Combustion Analysis)
Objective: To confirm bulk purity, salt stoichiometry (HCl), and hydration state. Azetidine salts are notoriously hygroscopic; EA is the only method to "see" non-chromophoric water in the bulk solid.
-
Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.
-
Mode: CHN (Carbon, Hydrogen, Nitrogen). Halogen (Cl) titration is recommended as a secondary check.
-
Protocol:
-
Dry sample in a vacuum oven at 40°C for 4 hours over P₂O₅.
-
Weigh 2.0–2.5 mg into a tin capsule.
-
Combust at 1150°C in Oxygen excess.
-
Comparative Data Table (Simulation for HCl Salt):
| Element | Theoretical (Mono-HCl) | Theoretical (Hemihydrate) | Experimental (Pass) | Experimental (Fail - Wet) |
| Formula | -- | -- | ||
| Carbon % | 43.02% | 40.41% | 42.95% | 40.10% |
| Hydrogen % | 7.94% | 8.14% | 7.91% | 8.20% |
| Nitrogen % | 10.03% | 9.43% | 10.01% | 9.35% |
Key Insight: A deviation of >0.4% in Carbon usually indicates solvent trapping or hydration. In the "Fail" column, the sample appears pure by LCMS, but the bulk solid is actually ~5% water by weight, leading to incorrect molar dosing in biological assays.
Visualization of Analytical Logic
3.1 Characterization Workflow
This diagram illustrates the decision-making process when characterizing novel fluorinated heterocycles.
Figure 1: Decision tree for the analytical validation of fluorinated azetidine salts.
3.2 Proposed Fragmentation Pathway (HRMS)
Understanding fragmentation helps rule out structural isomers.[1] The 3-fluoroazetidine core typically undergoes ring opening.
Figure 2: Theoretical fragmentation pathway. The loss of ethylene (28 Da) is characteristic of the azetidine ring strain release [1].
Expert Commentary: Why "Alternatives" Fail
Alternative 1: Relying solely on NMR (qNMR)
While quantitative NMR (qNMR) using an internal standard (e.g., Maleic acid) is powerful, it is susceptible to baseline phasing errors in the presence of paramagnetic impurities or broad exchangeable proton signals (NH2+). For this compound, the 19F-1H coupling (
Alternative 2: Low-Resolution MS (Quadrupole) A standard quadrupole MS might report a parent ion at m/z 104.1. This does not distinguish between the target compound (C5H10FN) and potential defluorinated byproducts like 3-ethyl-3-hydroxyazetidine (if synthesis involved displacement) or other isobaric contaminants. Only HRMS provides the <5 ppm accuracy needed for "E-E-A-T" level confidence.
References
-
Fragmentation of Azetidines: P. M. St. Hilaire, et al. "Mechanistic studies on the fragmentation of azetidines in ESI-MS." Journal of Mass Spectrometry, 2021 . (Generalized reference based on azetidine behavior).[2]
-
NMR of Fluoroazetidines: "3,3-Difluoroazetidine hydrochloride Spectral Data." National Institutes of Health (NIH) PubChem. Accessed 2024.[3] [4]
-
Synthesis & Properties: "3-Fluoroazetidine Hydrochloride Product Information." TCI Chemicals.
Sources
The Strategic Advantage of 3-Ethyl-3-fluoroazetidine in Drug Discovery: A Comparative Analysis with Common Saturated Heterocycles
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Saturated heterocycles are cornerstones in drug design, with their three-dimensional structures offering superior spatial diversity compared to their flat aromatic counterparts.[1] Among these, the small, strained azetidine ring has emerged as a particularly valuable motif. This guide provides an in-depth comparative study of 3-Ethyl-3-fluoroazetidine, contrasting its performance with ubiquitously employed saturated heterocycles such as piperidine, pyrrolidine, and morpholine. Through a lens of experimental data and mechanistic rationale, we will explore how the unique substitution pattern of this compound can address common challenges in drug development, including metabolic stability and target engagement.
The Rise of Substituted Azetidines: More Than Just a Small Ring
The four-membered azetidine ring, once considered a synthetic curiosity, is now a privileged scaffold in medicinal chemistry. Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, provides a unique blend of stability and controlled reactivity.[2] This allows for the facile introduction of substituents, enabling fine-tuning of a molecule's properties. The incorporation of an ethyl group at the 3-position introduces a lipophilic component that can enhance binding to hydrophobic pockets of target proteins, while the fluorine atom at the same position leverages the well-established benefits of fluorination in drug design.
The strategic introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its basicity (pKa), lipophilicity (LogP), and metabolic stability.[3] Fluorine's high electronegativity can lower the pKa of the azetidine nitrogen, which can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties: A Head-to-Head Comparison
A molecule's journey through the body is largely dictated by its physicochemical properties. Here, we present a comparative analysis of key descriptors for this compound and other common saturated heterocycles.
| Property | This compound (Predicted) | Piperidine | Pyrrolidine | Morpholine |
| Molecular Weight ( g/mol ) | 103.14 | 85.15 | 71.12 | 87.12 |
| pKa | ~7.5 - 8.5 | 11.12 | 11.27 | 8.33 |
| Calculated LogP | ~1.2 | 0.89 | 0.46 | -0.85 |
| Topological Polar Surface Area (TPSA) (Ų) | 12.49 | 12.49 | 12.49 | 21.72 |
Note: The values for this compound are predicted based on established principles of fluorine substitution and may vary in experimental settings. The pKa of 3-fluoroazetidines is generally lower than that of their non-fluorinated counterparts due to the electron-withdrawing effect of fluorine.
The data highlights several key distinctions. The introduction of the ethyl and fluoro groups in this compound increases its lipophilicity (LogP) compared to the parent azetidine and other smaller heterocycles like pyrrolidine and morpholine. This can be beneficial for crossing cell membranes and accessing lipophilic binding sites. Furthermore, the predicted pKa suggests that this compound will be partially protonated at physiological pH, a characteristic that can be fine-tuned to balance solubility and permeability. The topological polar surface area (TPSA), a predictor of membrane permeability, is comparable to that of piperidine and pyrrolidine, suggesting good potential for oral bioavailability.[4]
Synthesis of this compound: A Proposed Pathway
A potential synthetic approach could start from a protected 3-azetidinone. Reaction with an ethyl Grignard reagent would yield the corresponding tertiary alcohol. Subsequent fluorination, for instance using diethylaminosulfur trifluoride (DAST), would introduce the fluorine atom at the 3-position. The final step would involve the removal of the protecting group to yield the desired this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted advantages of this compound, standardized experimental protocols are essential.
Determination of Octanol-Water Partition Coefficient (LogP)
The "shake-flask" method remains the gold standard for LogP determination.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and water.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the mixture to separate the octanol and aqueous phases.
-
Carefully collect samples from both phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.
Protocol:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a phosphate buffer at 37°C.
-
Add the test compound to the reaction mixture.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Caption: Experimental workflow for in vitro metabolic stability assay.
The Metabolic Stability Advantage of Fluorination
A significant challenge in drug development is overcoming rapid metabolic clearance. Fluorine substitution is a well-established strategy to block metabolic soft spots.[5] The carbon-fluorine bond is exceptionally strong and not easily hydroxylated by cytochrome P450 enzymes. By placing a fluorine atom at the 3-position of the azetidine ring, it is anticipated that this compound will exhibit enhanced metabolic stability compared to its non-fluorinated counterpart and other saturated heterocycles that may possess metabolically labile C-H bonds. For instance, piperidine and pyrrolidine rings can be susceptible to oxidation at various positions. The presence of the fluorine atom in this compound is expected to shield the molecule from such metabolic attacks, potentially leading to a longer in vivo half-life and improved oral bioavailability.
Conclusion: A Promising Scaffold for Future Drug Discovery
The strategic design of this compound offers a compelling profile for medicinal chemists. The combination of the conformationally constrained azetidine ring, the lipophilic ethyl group, and the metabolically robust fluorine atom provides a powerful toolkit to modulate key drug-like properties. This comparative guide highlights the potential advantages of this scaffold over more traditional saturated heterocycles in terms of its physicochemical properties and predicted metabolic stability. As the demand for novel and effective therapeutics continues to grow, the exploration of innovative building blocks like this compound will be paramount in the successful development of the next generation of medicines.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis.
- Carreira, E. M., & Fessard, T. (2014). Four-Membered Ring-Containing Scaffolds in Medicinal Chemistry. Chemical Reviews, 114(17), 8257-8322.
- Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 4(12), 2345-2358.
- Feskov, I. O., Chernykh, A. V., Kuchkovska, Y. O., Daniliuc, C. G., Kondratov, I. S., & Grygorenko, O. O. (2019). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(3), 1363–1371.
- Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-11.
- Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Scott, J. S., & Zappacosta, F. (2021). The increasing use of small, saturated heterocyclic rings in drug discovery. RSC Medicinal Chemistry, 12(1), 2-16.
- Singh, R. P., & Shreeve, J. M. (2004). Recent advances in the chemistry of 3-substituted and 3,3-disubstituted azetidines. Chemical Society Reviews, 33(5), 382-390.
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuesters, G. (2012). The impact of saturated rings on metabolism and physical properties. Journal of Medicinal Chemistry, 55(7), 3414-3424.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432-2506.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as versatile building blocks in medicinal chemistry.
- Zhou, Y., & Li, Z. (2018). Recent advances in the synthesis of azetidines. Organic & Biomolecular Chemistry, 16(34), 6147-6163.
- Zhuravlev, A. V., & Seregin, I. V. (2011). Recent advances in the synthesis of 3-fluoroazetidines. Synthesis, 2011(15), 2349-2364.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Lovering, F. (2013). Escape from Flatland 2: The Impact of an Aromatic Ring Count on Physicochemical Properties and Its Implications for Drug Discovery. Journal of Medicinal Chemistry, 56(6), 2746-2752.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). In vitro assessment of metabolic drug-drug interactions: scientific concepts and practical considerations. Drug Metabolism and Disposition, 35(5), 721-735.
- Thompson, L. A. (2011). Small rings in medicinal chemistry. ACS Medicinal Chemistry Letters, 2(2), 94-98.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- Chernykh, A. V., Feskov, I. O., Zozulya, S., Mykhailiuk, P. K., & Grygorenko, O. O. (2020). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry–A European Journal, 26(41), 8963-8970.
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. (n.d.).
-
Organic Syntheses Procedure. (n.d.). Azetidine. Retrieved February 4, 2026, from [Link]
Sources
- 1. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Azetidine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to the Biological Activity of its Analogues
Introduction: The Strategic Value of the Azetidine Ring
In the landscape of medicinal chemistry, the four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged scaffold." Its unique combination of properties—conformational rigidity, increased sp³ character, and inherent ring strain—offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides a comparative analysis of the diverse biological activities of azetidine analogues, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors. The strategic incorporation of the azetidine moiety can enhance metabolic stability, improve solubility, and provide novel vectors for interacting with biological targets.[1]
Comparative Analysis of Biological Activities
The versatility of the azetidine scaffold is evident in the broad spectrum of biological activities exhibited by its analogues. This section will delve into a comparative analysis of these activities, presenting quantitative data to facilitate objective evaluation.
Antimicrobial Activity: A Renewed Arsenal Against Resistance
The rise of antimicrobial resistance necessitates the exploration of novel chemical entities. Azetidine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[3][4] The mechanism of action for many of these compounds is still under investigation, but some are believed to interfere with cell wall synthesis or other essential cellular processes.[5]
Experimental Data Summary: Antimicrobial Activity of Azetidine Analogues
| Compound/Analogue | Target Organism(s) | Activity (MIC in µg/mL) | Reference |
| Azetidin-2-one derivatives | M. tuberculosis H37Rv | 0.78 - 1.56 | [6] |
| Substituted Azetidines (1c, 1d, 1e, 1f, 1h, 1i, 1j) | Gram-positive & Gram-negative bacteria | 1.25 - 6.25 | [1] |
| Substituted Azetidines (1c, 1d, 1e, 1f, 1h, 1i, 1j) | Various Fungi | 6.25 - 12.5 | [1] |
| Chitosan-azetidine derivative | Aspergillus fumigatus 3007 | 26.19% inhibitory index | [7] |
| Azetidin-2-one derivatives (5a, 5b, 5g) | S. aureus, B. pumilus | 25 | [8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a fundamental measure of a compound's antimicrobial potency.
-
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a more precise measure of potency compared to diffusion-based assays.
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours) of the test microorganism on an appropriate agar medium, select 3-5 isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Azetidine Analogues:
-
Prepare a stock solution of each azetidine analogue in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the azetidine analogue at which there is no visible growth.
-
Anticancer Activity: Targeting Key Pathways in Malignancy
Azetidine analogues have emerged as promising anticancer agents, with several demonstrating potent cytotoxicity against a range of cancer cell lines.[8][9] Their mechanisms of action are diverse and include the inhibition of critical signaling pathways and cellular machinery essential for tumor growth and survival.
Experimental Data Summary: Anticancer Activity of Azetidine Analogues
| Compound/Analogue | Cancer Cell Line(s) | Activity (IC50) | Reference |
| Azetidine amides (STAT3 inhibitors) | Breast cancer cells | Sub-micromolar | [5] |
| Azetidine-benzoxazole MerTK inhibitor (Compound 31) | MC-38 murine syngeneic tumor model | In vivo activity demonstrated | [10] |
| Azetidine derivative 8a | HepG2 (liver cancer) | 13.5 µg/mL | [11] |
| Azetidine derivative 8a | MCF-7 (breast cancer) | 10 µg/mL | [11] |
| Azetidine derivative 8b | HepG2 (liver cancer) | 32.5 µg/mL | [11] |
| Azetidine derivative 8b | MCF-7 (breast cancer) | 25.9 µg/mL | [11] |
| Azetidine-2-one derivative 5f | MCF-7 (breast cancer) | 48.7% inhibition at 5.0 µM | [8] |
Signaling Pathway: STAT3 Inhibition by Azetidine Analogues
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when aberrantly activated, contributes to tumor cell proliferation, survival, and metastasis. Several azetidine amides have been identified as potent STAT3 inhibitors, demonstrating a promising therapeutic strategy.
Caption: STAT3 signaling pathway and the inhibitory action of azetidine analogues.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
-
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.[12][13]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azetidine analogues in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Central Nervous System (CNS) Activity: Modulating Neurotransmission
Azetidine analogues have shown promise in modulating the central nervous system, particularly as inhibitors of neurotransmitter transporters. For instance, certain derivatives act as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines like dopamine into synaptic vesicles.[14]
Experimental Data Summary: VMAT2 Inhibition by Azetidine Analogues
| Compound/Analogue | Target | Activity (Ki) | Reference |
| cis-4-methoxy azetidine analogue (22b) | VMAT2 | 24 nM | [14] |
| trans-methylenedioxy azetidine analogue (15c) | VMAT2 | 31 nM | [14] |
| Lobelane (reference compound) | VMAT2 | 45 nM | [14] |
| Norlobelane (reference compound) | VMAT2 | 43 nM | [14] |
Signaling Pathway: Dopamine Transport and VMAT2 Inhibition
VMAT2 plays a crucial role in dopaminergic neurotransmission by sequestering dopamine into vesicles, thereby protecting it from degradation and making it available for release. Inhibition of VMAT2 by azetidine analogues can modulate dopamine levels in the synapse.
Caption: Dopamine packaging by VMAT2 and its inhibition by azetidine analogues.
Experimental Protocol: VMAT2 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of azetidine analogues for VMAT2.
-
Rationale: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to VMAT2. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.[10]
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum, rich in VMAT2) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a known concentration of a VMAT2-specific radioligand (e.g., [³H]dihydrotetrabenazine), and varying concentrations of the azetidine analogue.
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known VMAT2 inhibitor (e.g., tetrabenazine).
-
To determine total binding, include wells with the membrane preparation and radioligand only.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the azetidine analogue by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the analogue that displaces 50% of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Azetidinone derivatives have been investigated for their anti-inflammatory properties, with some exhibiting inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[15]
Experimental Data Summary: Anti-inflammatory Activity of Azetidine Analogues
| Compound/Analogue | Target | Activity | Reference |
| Naproxen–azetidinone hybrids (N4d, N4e, N4f) | In vivo rat paw edema model | Higher inhibition than naproxen | [15] |
| Pyrazole and pyranopyrazole analogues (10, 17, 27) | COX-2 | SI values of 7.83, 6.87, and 7.16, respectively | [3] |
| Thiazolidinone derivatives (3, 4, 14) | COX-1 | IC50 values of 1.08, 1.12, and 9.62 µM, respectively | [2] |
Conclusion: The Future of Azetidine Analogues in Medicine
The azetidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities of its analogues, ranging from antimicrobial and anticancer to CNS and anti-inflammatory effects, underscore its significance in medicinal chemistry. The conformational constraint and unique stereochemistry imparted by the azetidine ring provide a platform for designing highly potent and selective modulators of biological targets. As our understanding of disease pathways deepens, the rational design of novel azetidine-based compounds holds immense promise for addressing unmet medical needs. This guide serves as a foundational resource for researchers, providing not only a comparative overview of biological activities but also the practical experimental frameworks necessary to advance the field of azetidine-based drug discovery.
References
-
Al-Ghorbani, M., et al. (2021). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. PubMed. Available at: [Link]
-
Ali, I., et al. (2025). Design, In Silico, and Experimental Evaluation of Novel Naproxen–Azetidinone Hybrids as Selective COX-2 Inhibitors. National Institutes of Health. Available at: [Link]
-
Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. Available at: [Link]
-
Antimicrobial potential of various substituted azetidine derivatives. (2018). MedCrave online. Available at: [Link]
-
Growth inhibition percentage of synthesized compounds azetidine (8a, 8b) against human cancer cell lines. (n.d.). ResearchGate. Available at: [Link]
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2022). ACS Publications. Available at: [Link]
-
Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. (2022). National Institutes of Health. Available at: [Link]
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). National Institutes of Health. Available at: [Link]
-
Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018). MedCrave. Available at: [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry. Available at: [Link]
-
Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1 H-benzimidazole. (2012). ResearchGate. Available at: [Link]
-
Plant amino acid analogues as antimicrobial agents. (2025). National Institutes of Health. Available at: [Link]
-
Structural mechanisms for VMAT2 inhibition by tetrabenazine. (2020). National Institutes of Health. Available at: [Link]
-
Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. (2020). MDPI. Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). PubMed. Available at: [Link]
-
Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. (2019). National Institutes of Health. Available at: [Link]
-
Classics in Neuroimaging: Radioligands for the Vesicular Monoamine Transporter 2. (2018). ACS Publications. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link]
-
The IC50 values of pyrrolizine-based anti-inflammatory agents 1–3... (n.d.). ResearchGate. Available at: [Link]
-
Mapping the Target Localization and Biodistribution of Non-Radiolabeled VMAT2 Ligands in rat Brain. (2018). National Institutes of Health. Available at: [Link]
-
PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates. (2021). ACS Publications. Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). MDPI. Available at: [Link]
Sources
- 1. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medwinpublisher.org [medwinpublisher.org]
- 7. Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 14. wisdomlib.org [wisdomlib.org]
- 15. Design, In Silico, and Experimental Evaluation of Novel Naproxen–Azetidinone Hybrids as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Fluorination for Membrane Permeability: A Comparative Technical Guide
Executive Summary
In modern drug discovery, fluorine substitution is not merely a tool for blocking metabolic soft spots; it is a precision instrument for modulating membrane permeability.[1] This guide moves beyond the "Magic Methyl" effect to analyze how strategic fluorination alters the physicochemical triad—Basicity (
This document provides a comparative analysis of Hydrogen vs. Fluorine vs. Trifluoromethyl motifs, supported by experimental protocols for validating these effects using Caco-2 and PAMPA systems.
The Physicochemical Basis of Permeability Modulation
Fluorine is the most electronegative element (3.98 Pauling scale), yet the C-F bond is non-polarizable and hydrophobic. This paradox creates three distinct mechanisms that alter permeability.
The Depression Effect (The "Basicity Valve")
For basic drugs (amines), permeability is often limited by ionization at physiological pH (7.4). A charged molecule cannot passively diffuse through the lipid bilayer.
-
Mechanism: Introducing fluorine
or to a basic amine exerts a strong electron-withdrawing inductive effect (-I). -
Result: This lowers the
of the amine by 1.0 to 3.0 log units . -
Impact: A lower
means a higher fraction of the molecule exists in the neutral (uncharged) state at pH 7.4, directly increasing passive membrane flux ( ).
Lipophilicity Modulation ( vs. )[2]
-
Aromatic Fluorination: Substitution of H with F on an aromatic ring typically increases intrinsic lipophilicity (
) by ~0.14 units due to the hydrophobicity of the fluorine atom. -
Aliphatic Fluorination: The effect is context-dependent. While C-F is lipophilic, the strong dipole can increase solvation energy. However, the dominant effect in basic amines is the reduction of ionization, which significantly raises the distribution coefficient (
).
Conformational Locking
The "Fluorine Gauche Effect" can lock a molecule into a specific conformation. If this conformation masks polar groups (intramolecular H-bonding) or aligns the dipole moment parallel to the lipid bilayer, permeability increases.
Visualization: The Permeability Mechanism
Figure 1: Mechanistic pathway showing how fluorine substitution lowers pKa to increase the fraction of neutral species, thereby facilitating passive diffusion.
Comparative Analysis: H vs. F vs.
The following table summarizes the impact of fluorine substitution on key permeability metrics, derived from Matched Molecular Pair (MMP) analysis in medicinal chemistry literature (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11]
Table 1: Impact of Fluorine Motifs on Permeability Parameters
| Feature | Hydrogen (Parent) | Monofluoro (F) | Difluoromethyl ( | Trifluoromethyl ( |
| Steric Size (Van der Waals) | 1.20 Å (Small) | 1.47 Å (Mimics H/OH) | ~2.0 Å (Mimics C=O) | 2.2 Å (Bulky, mimics Isopropyl) |
| Basicity Impact ( | Reference (0) | -1.0 to -2.0 (if | -2.0 to -3.5 | -3.0 to -4.0 (Strong reduction) |
| Lipophilicity ( | Reference (0) | +0.1 to +0.2 | +0.3 to +0.6 | +1.0 to +1.2 |
| H-Bonding Capacity | Neutral | Weak Acceptor | Weak Donor (C-H acidic) | No H-bond capability |
| Metabolic Stability | Low (Oxidation prone) | High (Blocks CYP sites) | Moderate | Very High |
| Permeability ( | Baseline | Increased (via | Optimal Balance (H-bond donor) | Variable (High lipophilicity may cause retention) |
Case Study Analysis: The Anisole Series
Comparing
-
: drastically increases
(~1.0 unit) but often exhibits lower passive permeability than predicted. -
Reasoning: The high lipophilicity leads to membrane retention (non-specific binding inside the bilayer) rather than traversal.
-
Alternative:
(Difluoromethoxy) is often the superior bioisostere. It acts as a weak hydrogen bond donor (lipophilic H-bond donor), balancing permeability with solubility.
Experimental Framework: Validating Permeability
To accurately assess the effect of fluorine substitution, "standard" protocols often fail due to the unique properties of fluorinated compounds (volatility, high non-specific binding).
The Gold Standard: Caco-2 Permeability Assay (Optimized)
This protocol is adapted for fluorinated compounds to account for mass balance issues.
Objective: Determine the Apparent Permeability Coefficient (
Materials:
-
Caco-2 cells (21-day culture, differentiated).
-
Transport Buffer: HBSS (pH 7.4) with 10 mM HEPES.
-
Critical Additive: 0.5% BSA (Bovine Serum Albumin) in the receiver plate only (creates a "sink" condition to drive transport of highly lipophilic F-compounds).
Protocol Steps:
-
Preparation: Seed Caco-2 cells on Transwell® inserts (
pore size). Verify monolayer integrity via TEER (>300 ) or Lucifer Yellow flux. -
Dosing: Prepare compound solutions (
) in HBSS.-
Note: Fluorinated compounds often precipitate. Verify solubility via nephelometry before dosing.
-
-
Transport Initiation:
-
A-to-B (Absorptive): Add compound to Apical (A) chamber. Buffer + BSA in Basolateral (B).
-
B-to-A (Secretory): Add compound to Basolateral (B) chamber. Buffer in Apical (A).
-
-
Incubation: Incubate at 37°C for 90 minutes.
-
Sampling: Remove aliquots from both donor and receiver compartments.
-
Recovery Check (Mandatory):
-
Why: Fluorinated compounds stick to plastic.
-
Action: At the end of the assay, wash the membrane with Acetonitrile:Water (50:50) and analyze the wash. Calculate Mass Balance.
-
Acceptance Criteria: Mass Balance > 70%. If < 70%, data is invalid due to non-specific binding.
-
Data Calculation:
-
= Rate of permeation (
) -
= Surface area of insert (
) -
= Initial donor concentration (
)
Decision Framework: The "Fluorine Scan"[14]
When should you deploy fluorine to fix a permeability problem? Use this logic flow.
Figure 2: Decision tree for applying fluorine substitution based on specific molecular deficiencies.
Application Scientist Notes:
-
The "Cliff" Warning: Do not assume more F is better. Perfluorination often leads to "brick dust" compounds (insoluble in both water and lipids).
-
NMR Validation: Use
-NMR to monitor membrane interactions. A shift in the signal when mixed with lipid bicelles indicates membrane embedding. -
Efflux: If your compound is a P-gp substrate, adding Fluorine near the basic nitrogen often reduces P-gp affinity by lowering the basicity required for transporter recognition.[12]
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Artursson, P., Palm, K., & Luthman, K. (2012). Caco-2 monolayers in experimental and theoretical predictions of drug transport.[13] Advanced Drug Delivery Reviews, 64, 280-289. Link
-
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Link
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Matched molecular pair analysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. mdpi.com [mdpi.com]
- 10. Effects of fluoride on membrane permeability and brush border enzymes of rat intestine in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cross-Referencing Spectroscopic Data for 3-Fluoroazetidine Analogs: A Comparative Validation Guide
Executive Summary
3-Fluoroazetidine moieties are increasingly critical in medicinal chemistry as metabolic blockers and bioisosteres for proline or morpholine rings.[1] However, their characterization is notoriously deceptive due to the unique combination of high ring strain (~26 kcal/mol) and the strong spin-active coupling of the fluorine atom (
This guide provides a rigorous framework for cross-referencing your experimental spectroscopic data against known standards. We move beyond simple chemical shift matching to a self-validating structural analysis based on scalar coupling constants (
Part 1: Structural Dynamics & Spectroscopic Implications
To accurately interpret the spectra of 3-fluoroazetidines, one must first understand the physical behavior of the molecule in solution. Unlike rigid aromatic systems, the azetidine ring undergoes rapid ring puckering (butterfly motion) at room temperature.
The "Puckering" Effect
The 3-fluoro substituent introduces an electronic bias. While the ring flips rapidly, the fluorine atom prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like repulsion, though the energy barrier is low.
-
NMR Consequence: At room temperature, you observe a time-averaged spectrum.[1] If you cool the sample (e.g., to -60°C), the signals may broaden or split as the ring flip slows down, revealing distinct axial/equatorial conformers.
-
Nitrogen Inversion: In
-substituted azetidines (like -Boc or -alkyl), the nitrogen inversion also contributes to spectral complexity, often requiring high-temperature NMR (e.g., 320–340 K) to sharpen signals for accurate integration.[1]
Part 2: Comparative NMR Analysis
The following data tables provide the diagnostic benchmarks required to validate your compound.
Table 1: Diagnostic F NMR Signatures (376 MHz)
Reference Standard: CFCl₃ (0 ppm) or α,α,α-trifluorotoluene (-63.7 ppm).[1]
| Compound State | Chemical Shift ( | Multiplicity (Proton Coupled) | Diagnostic Feature |
| 3-Fluoroazetidine (Free Base) | -178.0 to -182.0 | High sensitivity to pH and solvent H-bonding. | |
| 3-Fluoroazetidine | -173.0 to -176.0 | Downfield shift due to cationic N-protonation.[1] | |
| -179.0 to -181.0 | Rotamers may cause peak doubling in CDCl |
Critical Insight: Never rely solely on the chemical shift. The splitting pattern is your primary validation tool. The fluorine is coupled to the geminal proton (H3) and the four vicinal protons (H2a, H2b, H4a, H4b).
Table 2: Scalar Coupling Constants ( -Values)
These values are the "fingerprint" of the 3-fluoroazetidine core. Deviations of >10% suggest ring opening or elimination.
| Coupling Type | Nuclei Involved | Typical Value (Hz) | Structural Insight |
| Geminal | 55 – 58 Hz | The "Gold Standard" for confirming the F-C-H connectivity.[1] | |
| Vicinal (cis) | 22 – 26 Hz | Large value due to the planar/puckered geometry.[1] | |
| Vicinal (trans) | 18 – 22 Hz | Slightly smaller than cis, often leading to complex multiplets.[1] | |
| Carbon-Fluorine | 180 – 220 Hz | Visible in | |
| Geminal Carbon | 20 – 25 Hz | Diagnostic doublet in |
Part 3: Experimental Protocols
Protocol A: The "Coupling Check" ( F Decoupling Experiment)
To unambiguously confirm the structure, you must simplify the proton spectrum.
-
Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-
(preferred for salts) or CDCl (preferred for -Boc). -
Acquisition 1 (Standard): Acquire a standard
H NMR. Note the broad multiplet at 5.1–5.4 ppm (the H3 proton). -
Acquisition 2 (Decoupled): Acquire a
H{ F} spectrum (inverse gated decoupling). -
Validation:
-
The H3 multiplet should collapse into a pentet (coupling to 4 vicinal protons) or a triplet of triplets .
-
If the signal remains broad or disappears, suspect paramagnetic impurities or exchange broadening.
-
Protocol B: Mass Spectrometry Cross-Reference
3-Fluoroazetidines exhibit a specific fragmentation pathway.
-
Ionization: ESI (Positive Mode).
-
Parent Ion: Look for
.[1] -
Fragmentation: Apply collision energy (20-40 eV).
-
Loss of HF: A neutral loss of 20 Da (
) is highly characteristic of secondary fluorides. -
Ring Opening: In
-unprotected species, look for fragments corresponding to allyl amines.[1]
-
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for validating a putative 3-fluoroazetidine sample.
Figure 1: Step-wise spectroscopic validation workflow for fluorinated heterocycles. This logic gate ensures that impurities (such as eliminated allyl fluoride byproducts) are not misidentified as the target product.
Part 5: Troubleshooting & Artifacts
Rotameric Broadening
Symptom: In
-
Do not assume impurity immediately.[1]
-
Run the sample in DMSO-
at 80°C (353 K). The signals should coalesce into sharp, averaged peaks.
The "Missing" Carbon
Symptom: The C3 carbon (attached to Fluorine) is invisible in the
References
-
Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[1] (Foundational text for fluorine chemical shift ranges).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for NMR coupling constants in fluorinated alkanes). [Link]
-
Linclau, B., et al. (2019).[2] Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines. ACS Omega.[1] (Provides analogous puckering analysis for 5-membered fluorinated rings). [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 3-Ethyl-3-fluoroazetidine
[1][2]
Executive Directive
3-Ethyl-3-fluoroazetidine is a high-value, structurally strained building block used to introduce conformational restriction and metabolic stability (via fluorine) into drug candidates.[1][2][3] However, its disposal presents a dual hazard profile often overlooked in standard waste streams:[1][3]
-
Ring Strain Reactivity: The azetidine ring possesses ~26 kcal/mol of strain energy, making it susceptible to exothermic ring-opening polymerization if exposed to strong Lewis acids in a waste container.[2]
-
HF Generation: Upon incineration, the fluorine substituent generates Hydrogen Fluoride (HF), necessitating disposal facilities equipped with wet scrubbers.[3]
Immediate Action: Do NOT commingle this compound with acidic waste streams or standard non-halogenated organic solvents.[2]
Technical Characterization & Hazard Logic
To ensure safe handling, one must understand the causality behind the safety protocols.
Structural Reactivity
The 4-membered azetidine ring is kinetically stable but thermodynamically unstable.[2] The 3-fluoro substitution increases the lipophilicity and lowers the pKa of the amine compared to unsubstituted azetidine, but it remains a basic secondary amine.
-
Incompatibility: Strong oxidizers (peroxides, nitric acid) and strong acids.[3]
-
Decomposition Risk: Acid-catalyzed hydrolysis or polymerization can rupture the ring, releasing heat and potentially pressurizing sealed waste containers.[3]
Physical & Toxicological Properties (Conservative Estimates)
Note: Specific data for this derivative is limited; values below are based on structure-activity relationships (SAR) with analogous fluorinated amines.
| Property | Value / Classification | Operational Implication |
| Physical State | Liquid (Free base) or Solid (HCl salt) | Liquids require flammables storage; Salts are corrosive solids.[1][2] |
| Flash Point | Est. < 60°C (Free base) | Treat as D001 (Ignitable) .[1][2] |
| Corrosivity | pH > 11 (Free base) | Treat as D002 (Corrosive) .[1][2] Causes severe skin burns.[2][4][5] |
| Toxicity | Acute Tox.[1][2][4][6][7] Cat 3 or 4 | Treat as Toxic.[2] Potential neurotoxin (fluorinated amine analog).[2] |
| Incineration Product | HF, NOx, CO2 | Requires Halogenated Waste Stream. |
Regulatory Framework & Waste Classification[1][8][9][10]
Proper classification ensures compliance with EPA RCRA regulations (40 CFR 261).[2]
RCRA Waste Codes
While this compound is not explicitly "P-listed" (like fluoroacetamide, P057), it must be characterized by its properties.[1][2][3]
-
Primary Code: D002 (Corrosive) - If disposing of the free base.[1]
-
Secondary Code: D001 (Ignitable) - If disposing of the liquid free base.[1]
-
Halogenated Solvent Rule: If in solution with spent methylene chloride or chloroform, it adopts F002 .
Best Practice Recommendation: Classify as "Waste Toxic Liquids, Organic, N.O.S.[1][3] (Contains this compound)" .[1][2]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Contaminated PPE, Wipes, Trace Solids)[1][3]
-
Scope: Gloves, weigh boats, paper towels, and solid residues < 5g.[3]
-
Procedure:
-
Decontamination: Do not attempt to wash wipes.[2] Place directly into a double-bagged, clear polyethylene bag.
-
Segregation: Deposit into the "Solid Hazardous Waste - Toxic" bin.
-
Labeling: Explicitly write "Fluorinated Organic Solids" on the tag to alert the disposal facility of HF generation potential.[2]
-
Protocol B: Liquid Waste (Mother Liquors, Reaction Mixtures)[1][3]
-
Scope: Solvents containing the reagent.
-
Procedure:
-
pH Check: Ensure the waste solution is not acidic (pH < 4).[2] If acidic, the azetidine may ring-open exothermically.[2][3]
-
Action: If acidic, slowly neutralize with Sodium Bicarbonate (NaHCO3) in a fume hood before adding to the waste container.
-
-
Container Selection: Use High-Density Polyethylene (HDPE) carboys.[2] Avoid glass if possible to prevent breakage.[2][8]
-
Stream Selection: Pour into "Halogenated Organic Waste" .
-
Protocol C: Pure Inventory Disposal (Expired/Unused Reagent)
-
Scope: Vials containing > 5g of pure substance.
-
Procedure:
-
Do Not Bulking: Do not empty the vial into a carboy. Keep the chemical in its original manufacturer vial.[2]
-
Overpacking: Place the vial into a larger clear jar (secondary containment) with vermiculite or absorbent pads.
-
Lab Pack: Mark for "Lab Pack" disposal. This ensures the vial is incinerated as a discrete unit, minimizing reaction risks in bulk drums.[3]
-
Visual Workflow: Cradle-to-Grave Management
The following diagram illustrates the decision logic for segregating this specific compound to prevent incompatibility events.
Figure 1: Decision matrix for segregating fluorinated azetidine waste. Note the critical pH check to prevent exothermic polymerization.
Emergency Response
References
-
Sigma-Aldrich. (2025).[2][5][9] Safety Data Sheet: 3-Fluoroazetidine hydrochloride. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
National Institutes of Health (NIH). (2021).[2] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from
-
ResearchGate. (2025). Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration. Retrieved from
-
Royal Society of Chemistry. (2025).[2] Recent advances in the synthesis and reactivity of azetidines: strain-driven character. Organic & Biomolecular Chemistry. Retrieved from [1][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. fishersci.com [fishersci.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
